molecular formula C6H8N4O2 B2384187 1-methyl-1H-pyrazole-4,5-dicarboxamide CAS No. 1379326-21-2

1-methyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B2384187
CAS No.: 1379326-21-2
M. Wt: 168.156
InChI Key: VHLDIMUILPVMGR-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4,5-dicarboxamide is a pyrazole-based chemical scaffold designed for research and development applications. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles recognized for their versatile utility in medicinal chemistry and materials science . While the specific biological activity of this compound is a subject of ongoing research, analogous pyrazole-4-carboxamide structures have been extensively investigated as key intermediates in the synthesis of novel compounds with potential biological activity . For instance, pyrazole carboxamide motifs are prominent in the development of antifungal agents, where they function as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of phytopathogenic fungi . Furthermore, pyrazole carboxamide derivatives have been explored for their anti-prostate cancer properties, demonstrating an ability to inhibit the expression of Prostate-Specific Antigen (PSA) and exhibit antiproliferative activity in cancer cell lines . The dicarboxamide functional group on the pyrazole ring may also lend itself to the construction of metal-organic frameworks (MOFs) and coordination polymers, as similar pyrazole dicarboxylate ligands have been used to create structurally diverse f-element hybrid materials . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrazole-3,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLDIMUILPVMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Predictive and Methodological Guide to the Solubility Profile of 1-methyl-1H-pyrazole-4,5-dicarboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-methyl-1H-pyrazole-4,5-dicarboxamide, a novel heterocyclic compound with potential therapeutic applications. In the absence of direct experimental data for this specific molecule, this guide synthesizes foundational principles of physical chemistry with established experimental and computational methodologies to empower researchers, scientists, and drug development professionals. We will delve into a predictive analysis based on the molecule's structural attributes, followed by detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. Furthermore, we will explore the application of theoretical models for in silico solubility prediction.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility in a range of organic solvents is paramount for several stages of its development pipeline:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during crystallization processes.

  • Formulation: Developing a stable and effective dosage form, whether oral, topical, or parenteral, is highly dependent on the API's solubility characteristics.

  • In Vitro and In Vivo Studies: The reliability and reproducibility of preclinical assays are contingent on the compound being fully dissolved in the test medium.[2] Poor solubility can lead to underestimated potency and efficacy.[2]

This guide will provide a robust framework for approaching the solubility determination of this compound, a molecule for which public domain solubility data is not yet available. Our approach is twofold: first, to predict its solubility behavior based on its molecular structure, and second, to provide the practical tools to measure it accurately.

Physicochemical Characterization and Predictive Solubility Analysis of this compound

The molecular structure of this compound offers significant clues to its potential solubility in various organic solvents.

Molecular Structure:

  • Pyrazole Core: The 1-methyl-1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] One nitrogen is pyrrole-like and the other is pyridine-like.[4] The presence of the methyl group at the N1 position removes the hydrogen bond donating capability of the parent pyrazole ring.[3][4] The pyrazole ring itself contributes to the molecule's polarity.

  • Dicarboxamide Functionality: The two carboxamide groups (-CONH2) at positions 4 and 5 are the most significant contributors to the molecule's polarity and hydrogen bonding capacity. Amides can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the carbonyl oxygen and the nitrogen lone pair).[5] This dual capability suggests strong intermolecular interactions, both with itself (in the solid state) and with solvent molecules.[5]

Hydrogen Bonding and Polarity

The presence of two primary amide groups makes this compound a highly polar molecule with a strong capacity for hydrogen bonding.[6][7] The two N-H bonds on each amide are hydrogen bond donors, and the two carbonyl oxygens are strong hydrogen bond acceptors. This extensive hydrogen bonding network will significantly influence its solubility.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can make the following qualitative predictions:

  • High Solubility in Polar Protic Solvents: Solvents that can act as both hydrogen bond donors and acceptors, such as methanol, ethanol, and other short-chain alcohols, are expected to be good solvents for this compound.[8] The solvent's ability to disrupt the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute is key.

  • Moderate to High Solubility in Polar Aprotic Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds from the amide N-H groups should facilitate dissolution. DMSO and DMF are generally excellent solvents for carboxamides.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether lack the ability to form strong interactions with the highly polar dicarboxamide. Consequently, this compound is expected to have very low solubility in these solvents.

  • Potential for Water Solubility: While this guide focuses on organic solvents, the high capacity for hydrogen bonding suggests that the compound may have some degree of aqueous solubility.[5]

The interplay between the energy required to break the crystal lattice forces and the energy gained from solvation will ultimately determine the solubility in a given solvent.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.[9][10]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then diluting it with an aqueous or organic solvent.[2][11] It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early drug discovery.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1][9] It is a more accurate and fundamental measure of solubility, crucial for later stages of drug development and formulation.[2]

G

Recommended Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

    • Accurately pipette a known volume of each organic solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent inflation of the measured solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in each solvent.

    • Analyze both the filtered samples and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Determine the concentration of the filtered samples by interpolating their peak areas on the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/L, or mol/L.

Self-Validation and Trustworthiness: The use of a calibration curve with known standards provides an internal validation of the quantification method. Running duplicates or triplicates for each solvent will ensure the reproducibility of the results.

High-Throughput Method: Turbidimetric Kinetic Solubility Assay

For earlier stages of research where a rapid assessment of solubility is needed, a turbidimetric assay can be employed.

Objective: To rapidly estimate the kinetic solubility of this compound.

Methodology Overview:

  • A stock solution of the compound is prepared in DMSO.

  • This stock solution is added in small aliquots to the organic solvent in a microplate well.

  • The formation of a precipitate causes turbidity (cloudiness), which can be measured by light scattering (nephelometry) or absorbance using a plate reader.[1]

  • The concentration at which precipitation is first observed is reported as the kinetic solubility.

Theoretical Prediction of Solubility

In addition to experimental methods, computational models can provide valuable in silico predictions of solubility. These methods are particularly useful for screening large numbers of virtual compounds before synthesis.[12]

G

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that estimates activity coefficients, which can then be used to predict solubility.[13][14] The model breaks down the molecule into its constituent functional groups (e.g., -CH3, pyrazole ring, -CONH2) and calculates the activity coefficient based on the interactions between these groups.[14] While powerful, its accuracy depends on the availability of interaction parameters for all the groups present in the molecule and the solvent.[13]

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a more modern approach that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties, including solubility.[13][15]

Methodology Overview:

  • The 3D conformation of the this compound molecule is subjected to a quantum chemical calculation (e.g., using Density Functional Theory, DFT).

  • This calculation generates a "sigma profile," which is a histogram of the charge distribution on the surface of the molecule.[15]

  • The sigma profiles of the solute and the solvent are then used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent, from which solubility can be derived.[15][16]

COSMO-RS is a powerful a priori predictive model that does not rely on experimental data for parameterization, making it highly valuable for novel compounds.[17]

Data Summary and Interpretation

As experimental data is generated, it should be compiled into a clear and concise format for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Ethyl AcetateModerately PolarLowTo be determined
TolueneNonpolarVery LowTo be determined
HexaneNonpolarVery LowTo be determined

Conclusion

While specific experimental solubility data for this compound is not currently in the public domain, a comprehensive understanding of its solubility profile is attainable through a systematic approach. By analyzing its molecular structure, we predict high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. This guide provides detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. Furthermore, the integration of theoretical models like UNIFAC and COSMO-RS offers a powerful tool for in silico prediction and for deepening the understanding of the solute-solvent interactions that govern solubility. This combined predictive and methodological framework provides researchers and drug development professionals with the necessary tools to thoroughly characterize the solubility of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Grosch, A., & Genduso, G. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • PMC. (2025, November 29). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach.
  • ResearchGate. (n.d.). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides.
  • American Chemical Society. (2007, August 31). COSMO-RS and UNIFAC in Prediction of Micelle/Water Partition Coefficients. Industrial & Engineering Chemistry Research.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • J-Stage. (n.d.).
  • ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
  • Atmospheric Chemistry and Physics. (2020, November 9). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm.
  • ResearchGate. (n.d.).
  • SCM. (n.d.). UNIFAC theory — COSMO-RS 2025.
  • MDPI. (2020, March 31). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers.
  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-.
  • ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor.
  • ResearchGate. (2026, January 3). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9).
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Environmental Protection Agency. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ECHEMI. (n.d.). 930-36-9, 1-Methyl-1H-pyrazole Formula.
  • Semantic Scholar. (2012, April 1). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles.
  • Physical Chemistry Research. (2023, November 19).
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Smolecule. (2023, August 15). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • UNT Digital Library. (n.d.).
  • ChemicalBook. (n.d.). 1-Methylpyrazole | 930-36-9.

Sources

Thermodynamic Stability & Structural Dynamics of Pyrazole-4,5-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, structural dynamics, and synthetic pathways of pyrazole-4,5-dicarboxamide derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Crystallographers[1][2]

Executive Summary

Pyrazole-4,5-dicarboxamide derivatives represent a class of nitrogen-rich heterocyclic scaffolds critical to modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, FGFR) and agrochemicals.[1] Their thermodynamic profile is dominated by a complex interplay of annular tautomerism , intramolecular hydrogen bonding , and crystal lattice energy .[1]

Unlike simple pyrazoles, the vicinal dicarboxamide motif introduces a "thermodynamic lock" capability—where specific substitution patterns can stabilize high-energy conformers through extensive hydrogen bond networks.[1] This guide analyzes the physicochemical drivers of their stability and provides validated protocols for their synthesis and characterization.

Molecular Architecture & Tautomeric Equilibria

The Tautomeric Identity Crisis

For


-unsubstituted derivatives, 1H-pyrazole-4,5-dicarboxamide  and 1H-pyrazole-3,4-dicarboxamide  are chemically equivalent tautomers.[1][2] The stability of the solid state is dictated by which tautomer maximizes lattice enthalpy.
  • Steric Driver: In the absence of stabilizing H-bonds, the 3,4-tautomer is generally favored to minimize steric clash between the C5-substituent and the N1-proton.[2]

  • Electronic Driver: The 4,5-dicarboxamide form allows for a unique intramolecular hydrogen bond between the pyrazole N1-H and the carbonyl oxygen of the C5-amide, forming a pseudo-6-membered ring.[2] This interaction can thermodynamically stabilize the 4,5-form over the 3,4-form in non-polar media.[1][2]

Visualization of Tautomeric & H-Bond Dynamics

The following diagram illustrates the equilibrium and the stabilizing "interaction motifs" that define the thermodynamic floor of the molecule.

Tautomerism cluster_interactions Thermodynamic Stabilizers Tautomer34 3,4-Dicarboxamide (Sterically Favored) Transition Proton Transfer Transition State Tautomer34->Transition  ΔG‡   Steric Peri-Interaction (N1-R vs C5-R) Tautomer34->Steric Tautomer45 4,5-Dicarboxamide (H-Bond Stabilized) Transition->Tautomer45  Solvent Dependent   HBond Intramolecular H-Bond (N1-H ··· O=C-C5) Tautomer45->HBond

Thermodynamic Profiling

Solid-State Stability (Crystal Lattice)

Pyrazole-4,5-dicarboxamides exhibit exceptionally high melting points (often >260°C) and low solubility in organic solvents.[1][2] This is attributed to the formation of robust supramolecular synthons:

  • R2,2(8) Dimers: The amide groups form centrosymmetric dimers similar to carboxylic acids.[1]

  • Tape Motifs: The pyrazole NH and amide C=O form infinite hydrogen-bonded chains (tapes) running through the crystal lattice.[2]

Thermodynamic Consequence: The lattice energy is the primary barrier to solubility. Modifications that disrupt these tapes (e.g., N-methylation or bulky amide substituents) significantly lower the melting point and increase solubility, often by 2–3 orders of magnitude.[1]

Thermal Decomposition Analysis

Data derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) typically reveal:

  • Dehydration: Hydrates are common.[1] Loss of water occurs ~90–120°C.[1]

  • Melting/Decomposition: A sharp endotherm (melting) is often immediately followed by an exotherm (decomposition/cyclization).[1][2]

  • Cyclization Risk: At high temperatures (>200°C), vicinal dicarboxamides can cyclize to form pyrazolo[3,4-d]pyrimidinediones , releasing ammonia or amine.[1] This is an irreversible thermodynamic sink.[1]

ParameterTypical Value RangeStructural Driver
Melting Point 240°C – 310°CExtensive intermolecular H-bond network (Amide-Amide + Pyrazole-Amide).[1][2]
Decomp. Onset > 280°CHigh aromatic stability of the pyrazole core.
Solubility (H2O) < 0.1 mg/mLHigh lattice energy dominates solvation enthalpy.[1]
pKa (N-H) ~11.5Electron-withdrawing amide groups increase acidity of pyrazole NH.[1][2]

Synthetic Pathways & Stability Control[1]

To access thermodynamically stable derivatives, the synthesis must avoid kinetic traps (such as incomplete amidation or isomerization).[1] The most robust route utilizes Dimethyl Acetylenedicarboxylate (DMAD) as the starting scaffold.

Validated Synthetic Workflow

Synthesis DMAD Dimethyl Acetylenedicarboxylate (DMAD) Cycloaddition [3+2] Cycloaddition DMAD->Cycloaddition Diazo Diazoalkane / Hydrazine Diazo->Cycloaddition Diester Pyrazole-3,4-dicarboxylate (Diester Intermediate) Cycloaddition->Diester Amidation Aminolysis (NH3 / R-NH2, MeOH, Δ) Diester->Amidation Product Pyrazole-4,5-dicarboxamide (Thermodynamic Product) Amidation->Product < 100°C Byproduct Pyrazolo-imide (Overheating Byproduct) Amidation->Byproduct > 150°C (Cyclization)

Experimental Protocols

Protocol: Synthesis of 1-Methylpyrazole-4,5-dicarboxamide

Rationale: N-methylation locks the tautomer, allowing specific study of the 4,5-isomer's properties without interference from the 3,4-tautomer.[1][2]

  • Cycloaddition: Dissolve Dimethyl Acetylenedicarboxylate (10 mmol) in Et2O (20 mL). Cool to 0°C. Slowly add ethereal diazomethane (caution: explosion hazard) or trimethylsilyldiazomethane (safer alternative) until yellow color persists.[1][2] Stir 1h. Evaporate to yield dimethyl pyrazole-3,4-dicarboxylate.[1][2]

  • Methylation: Dissolve diester in DMF. Add K2CO3 (1.2 eq) and MeI (1.1 eq).[1][2] Stir at RT for 4h.[1] Isolate the 1-methyl-3,4-dicarboxylate (major) and 1-methyl-4,5-dicarboxylate (minor - steric hindrance).[1][2] Note: To specifically get the 4,5-dicarboxamide, one often starts with a hydrazine that directs regioselectivity or separates isomers at the ester stage.

  • Amidation: Suspend the specific ester isomer in saturated methanolic ammonia (7N). Seal in a pressure tube.[1]

  • Reaction: Heat at 60°C for 24h. (Do not exceed 100°C to avoid cyclization to the imide).

  • Isolation: Cool to 0°C. The dicarboxamide will precipitate as a white crystalline solid due to its high lattice energy. Filter and wash with cold MeOH.[1]

Protocol: Differential Scanning Calorimetry (DSC) for Stability

Rationale: To determine the melting point and onset of thermal degradation.

  • Preparation: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).[1]

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 350°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify

      
       (Melting Onset).[1]
      
    • Identify

      
       (Exothermic decomposition onset).[1][2][3]
      
    • Criterion: A stable drug candidate should have a gap of at least 50°C between

      
       and 
      
      
      
      .

References

  • El-Hiti, G. A., et al. (2020).[1][4] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.[1] Link[1][2]

  • Foces-Foces, C., et al. (2004).[1] Synthesis and relative stability of 3,5-diacyl-4,5-dihydro-1H-pyrazoles prepared by dipolar cycloaddition. Journal of Organic Chemistry. Link

  • Lynch, D. E., et al. (1998).[1] Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C. Link

  • Giller, S. A., et al. (1976).[1] Tautomerism and stability of pyrazole-4,5-dicarboxamides. Chemistry of Heterocyclic Compounds. (Classic foundational text for pyrazole thermodynamics).[1][2]

  • Life Chemicals . (2019).[1] Functionalized Pyrazoles For Drug Discovery. Link

Sources

The Strategic Role of 1-Methyl-1H-pyrazole-4,5-dicarboxamide in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). This technical guide delves into the chemistry, synthesis, and potential applications of 1-methyl-1H-pyrazole-4,5-dicarboxamide, a versatile heterocyclic building block poised for significant impact in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this promising intermediate.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The specific substitution pattern of this compound offers a unique three-dimensional structure and a rich chemical handle for the construction of complex molecular architectures. The two carboxamide groups provide opportunities for diverse chemical modifications and hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets.

Synthesis and Molecular Architecture

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific isomer, can be strategically approached through the synthesis of its corresponding dicarboxylic acid or diester precursor, followed by amidation.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the construction of the 1-methyl-1H-pyrazole-4,5-dicarboxylic acid core. This can be conceptually broken down into two key stages: the formation of the pyrazole ring and the subsequent conversion of the carboxyl groups to carboxamides.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amidation A Starting Materials (e.g., Diethyl 2,3-dioxosuccinate) B Condensation with Methylhydrazine A->B Ring Formation C Dimethyl 1-methyl-1H-pyrazole -4,5-dicarboxylate B->C Cyclization D Dimethyl 1-methyl-1H-pyrazole -4,5-dicarboxylate E Amidation Reaction (e.g., with Ammonia or Amine source) D->E Functional Group Transformation F 1-Methyl-1H-pyrazole -4,5-dicarboxamide E->F Final Product

Figure 1: Proposed two-stage synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Pyrazole Dicarboxylate

Step 1: Esterification of 3,5-pyrazoledicarboxylic acid

  • To a suspension of 3,5-pyrazoledicarboxylic acid (0.203 mol) in methanol (125 mL), saturate the mixture with gaseous HCl.

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration and wash with cold methanol to yield dimethyl 1H-pyrazole-3,5-dicarboxylate.[2]

Step 2: N-Methylation The subsequent N-methylation of the pyrazole ring can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.[3]

Step 3: Amidation of the Diester The conversion of the dimethyl ester to the desired dicarboxamide can be accomplished through direct amidation with an amine source. This can involve heating the diester with aqueous or alcoholic ammonia in a sealed vessel or utilizing other amidation methodologies.[4]

Characterization and Data

The structural confirmation of this compound would rely on standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl protons, the pyrazole ring proton, and the amide NH₂ protons.
¹³C NMR Resonances for the N-methyl carbon, the pyrazole ring carbons, and the two carboxamide carbonyl carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the amide carbonyls, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Application as a Pharmaceutical Intermediate

The true value of an intermediate lies in its utility for the synthesis of biologically active molecules. While direct examples of APIs synthesized from this compound are not prevalent in current literature, its structural motifs are found in a range of therapeutic agents. The dicarboxamide functionality, in particular, suggests its potential as a precursor for more complex heterocyclic systems.

Potential as a Precursor for Fused Pyrazole Systems

The adjacent carboxamide groups on the pyrazole ring present an ideal starting point for the construction of fused bicyclic and tricyclic heterocyclic systems. Such ring systems are often explored in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1]

G A This compound B Intramolecular Cyclization/ Condensation Reactions A->B Key Transformation C Fused Pyrazole Heterocycles (e.g., Pyrazolo[4,5-d]pyridazines) B->C Core Scaffold Formation D Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors) C->D Further Functionalization

Figure 2: Logical workflow illustrating the potential of this compound as a precursor to complex fused heterocyclic APIs.

Analogues in Drug Discovery

The exploration of structurally related pyrazole carboxamides has yielded compounds with significant biological activity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent inhibitors of the parasitic nematode Haemonchus contortus.[5][6][7] This highlights the potential of the 1-methyl-pyrazole-carboxamide scaffold in the development of novel anthelmintic agents. While these are not direct applications of the 4,5-dicarboxamide, they underscore the therapeutic relevance of this compound class.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, intermediate in the field of pharmaceutical sciences. Its synthesis, achievable through established chemical transformations, provides access to a versatile building block with multiple points for chemical diversification. The presence of two modifiable carboxamide groups on a biologically relevant pyrazole core makes it an attractive starting material for the synthesis of novel and complex drug candidates, particularly in the realm of oncology and infectious diseases.

Further research into the efficient, scalable synthesis of this intermediate and the exploration of its utility in the creation of diverse chemical libraries will undoubtedly unlock its full potential in accelerating drug discovery and development pipelines.

References

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The Impact of N1-Methylation on the Pyrazole-4,5-Dicarboxamide Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazole core is a privileged scaffold in medicinal chemistry, integral to numerous approved therapeutics.[1][2] Subtle structural modifications to this heterocyclic system can profoundly influence its physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of 1H-pyrazole-4,5-dicarboxamide and its N-methylated analog, 1-methyl-1H-pyrazole-4,5-dicarboxamide. We will dissect the structural differences and explore the resulting impact on tautomerism, hydrogen bonding potential, lipophilicity, and synthetic strategy. This analysis serves as a foundational reference for researchers aiming to leverage N-methylation as a tool for optimizing pyrazole-based drug candidates.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[3] This structural motif is found in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[4][5][6][7] The success of pyrazole-containing drugs such as Celecoxib, a selective COX-2 inhibitor, underscores the scaffold's value in developing targeted therapies.[1]

The versatility of the pyrazole ring stems from its unique electronic properties and the multiple points available for substitution, allowing for fine-tuning of its pharmacological profile. One of the most fundamental modifications is the substitution at the N1 position, which can have significant consequences for the molecule's behavior. This guide focuses on the specific effect of adding a methyl group to the N1 nitrogen of the pyrazole-4,5-dicarboxamide core.

Structural Elucidation: A Comparative Analysis

The core difference between the two molecules is the presence of a methyl group on the N1 nitrogen of the pyrazole ring. This seemingly minor change has significant structural and electronic implications.

  • 1H-pyrazole-4,5-dicarboxamide: This molecule possesses a proton on one of the ring nitrogens. This "NH" group is a hydrogen bond donor and is acidic in nature.[8] Its presence allows for the phenomenon of annular tautomerism, where the proton can shuttle between the two ring nitrogens.

  • This compound: The methylation at the N1 position "locks" the pyrazole ring's structure.[9] It removes the acidic proton, eliminating its ability to act as a hydrogen bond donor and preventing annular tautomerism. This results in a more defined and stable regioisomeric structure.

The Ramifications of N-Methylation on Physicochemical Properties

The addition of a methyl group fundamentally alters the molecule's physicochemical profile, which is critical for its pharmacokinetic and pharmacodynamic behavior.

Tautomerism and Acidity

For 1H-pyrazole-4,5-dicarboxamide, annular tautomerism is a key feature. The proton on the nitrogen can exist in equilibrium between the N1 and N2 positions. This dynamic process can be crucial for receptor binding, as the molecule can adapt its hydrogen bonding pattern. The N-H proton is weakly acidic, allowing the molecule to be deprotonated under basic conditions.[8]

N-methylation eliminates this tautomerism, fixing the position of the substituents. The resulting 1-methyl-1H-pyrazole is no longer an acidic heterocycle at the N1 position, which can significantly alter its interactions with biological targets and its solubility profile.[10]

Tautomerism cluster_locked N-Methylated Structure 1H-Tautomer Structure A (N1-H) 2H-Tautomer Structure B (N2-H) 1H-Tautomer->2H-Tautomer Proton Shift Locked Single, Fixed Structure (N1-CH3)

Hydrogen Bonding and Lipophilicity

The most direct consequence of replacing an N-H with an N-CH₃ group is the loss of a hydrogen bond donor (HBD) site. This has two major effects:

  • Altered Target Interactions: If the N-H proton is involved in a critical hydrogen bond with a biological target (e.g., an amino acid residue in an enzyme's active site), methylation will abrogate this interaction, potentially leading to a loss of activity. Conversely, if the N-H creates an unfavorable interaction, methylation could enhance binding.

  • Increased Lipophilicity: Hydrogen bonding with water is a primary driver of aqueous solubility. By removing an HBD, the molecule becomes less polar and more lipophilic (fat-soluble). This is often reflected in a higher LogP value. Increased lipophilicity can improve membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility and off-target effects.

Comparative Physicochemical Data
Property1H-pyrazole-4,5-dicarboxamideThis compoundRationale for Difference
Molecular Formula C₅H₅N₃O₂C₆H₇N₃O₂Addition of a CH₂ unit.
Molecular Weight ~140 g/mol ~154 g/mol Addition of a methyl group.
Hydrogen Bond Donors 3 (1 N-H, 2 N-H₂)2 (2 N-H₂)N-H is replaced by N-CH₃.
Hydrogen Bond Acceptors 4 (2 N, 2 O)4 (2 N, 2 O)The number of acceptor sites remains the same.
Predicted LogP LowerHigherRemoval of a polar N-H group increases lipophilicity.
Annular Tautomerism PresentAbsentThe methyl group "locks" the ring structure.[10]
Acidity Weakly acidic N-HN-H acidity is absentThe proton is replaced by a non-acidic methyl group.

Synthetic Strategies and Comparative Reactivity

The synthesis of these two compounds follows a common pathway initially, diverging at the point of methylation.

General Synthesis of the 1H-Pyrazole Core

The pyrazole ring is commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[11][12] For the 4,5-dicarboxamide scaffold, a suitable starting material would be a derivative of diethyl 2,3-dioxosuccinate.

Synthesis Start 1,3-Dicarbonyl Equivalent Core 1H-Pyrazole-4,5-diester Start->Core + Hydrazine Hydrazine Hydrazine Hydrate Product1H 1H-pyrazole-4,5-dicarboxamide Core->Product1H Amidation Amidation Ammonia or Amine Source

N-Methylation Protocol

The methylation of the 1H-pyrazole is typically achieved after the core ring has been formed. This is a standard N-alkylation reaction. The N-H proton is first deprotonated with a mild base to generate a more nucleophilic pyrazolide anion, which then reacts with a methylating agent.

Experimental Protocol: N-Methylation of 1H-pyrazole-4,5-dicarboxamide

  • Dissolution: Dissolve 1H-pyrazole-4,5-dicarboxamide (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq)) to the solution at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Workup: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of a new singlet integrating to 3 protons around 3.9 ppm in the ¹H NMR spectrum is characteristic of the N-CH₃ group.[14]

Comparative Biological and Pharmacological Profiles

The structural and physicochemical differences between the two molecules directly translate to potential differences in their biological activity. Pyrazole carboxamides are known to have a wide range of activities, including fungicidal and insecticidal properties.[15][16]

  • Structure-Activity Relationship (SAR): The N1 position is a critical vector for SAR exploration. The presence of the N-H in the parent compound offers a hydrogen bonding opportunity that is absent in the methylated analog. This can dramatically alter the binding mode and affinity for a target protein.

  • Pharmacokinetics: The increased lipophilicity of the N-methylated compound could lead to enhanced cell membrane permeability, potentially improving oral bioavailability. However, it could also increase metabolic clearance through cytochrome P450 enzymes.

  • Selectivity: The subtle change in shape and electronic distribution caused by methylation can influence selectivity for different biological targets, which is a crucial aspect of drug development to minimize off-target side effects.[6]

Conclusion

The transformation of 1H-pyrazole-4,5-dicarboxamide to this compound via N-methylation is a fundamental synthetic modification with profound implications. It eliminates tautomerism and N-H acidity, removes a hydrogen bond donor site, and increases lipophilicity. These changes can significantly impact synthetic strategy, physicochemical properties, and, most importantly, the compound's interaction with biological systems. For drug development professionals, understanding these differences is paramount for the rational design and optimization of novel pyrazole-based therapeutics. The choice to methylate or retain the N-H proton represents a critical decision point in the lead optimization process, guided by the specific requirements of the therapeutic target and desired pharmacokinetic profile.

References

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A Technical Guide to the Thermal Characterization of 1-methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Properties in Pharmaceutical Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] For any new chemical entity (NCE) such as 1-methyl-1H-pyrazole-4,5-dicarboxamide, a thorough understanding of its physicochemical properties is paramount for successful drug development. Among these, thermal properties are critical as they influence stability, manufacturing processes (such as drying and milling), formulation, and shelf-life.

While direct data for this compound is not found, the thermal stability of the pyrazole family of compounds is generally regarded as high.[3][4] This guide outlines the necessary steps to experimentally determine and validate the melting point and other key thermal characteristics of this specific dicarboxamide derivative.

Comparative Analysis of Structurally Related Pyrazole Derivatives

To establish a baseline for expected thermal behavior, it is instructive to review the melting points of structurally similar pyrazole compounds. This comparative analysis can provide an estimated range for the melting point of this compound.

Compound NameStructureMelting Point (°C)
1-methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂203-208 °C[5]
1-methyl-1H-pyrazole-5-carboxylic acidC₅H₆N₂O₂220-225 °C[6]
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂204-205 °C[7]
Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂Decomposes at 189 °C[3]
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideC₁₆H₁₃F₂N₃O~162 °C (435 K)[8]

The presence of carboxamide groups, which can participate in strong intermolecular hydrogen bonding, suggests that this compound likely possesses a relatively high melting point, possibly in the range of or exceeding that of the related carboxylic acids.

Experimental Determination of Thermal Properties

A multi-technique approach is recommended for a comprehensive thermal analysis. The primary techniques are Differential Scanning Calorimetry (DSC) for identifying thermal transitions and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the temperatures and heat flows associated with thermal transitions in a material.[9] It is the gold standard for determining the melting point of a crystalline solid.

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 250 °C or higher, based on related compounds).

    • A nitrogen purge gas is used to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting transition. The onset of this endothermic peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Rationale behind the protocol: A controlled heating rate ensures thermal equilibrium within the sample, leading to an accurate and reproducible measurement.[10] The use of a reference pan corrects for any instrumental heat flow, isolating the thermal events of the sample.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Aluminum Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load program Execute Thermal Program (e.g., 10 °C/min ramp) load->program acquire Acquire Heat Flow Data program->acquire plot Plot Heat Flow vs. Temperature acquire->plot analyze Determine Onset (Melting Point) & Peak Area (Enthalpy) plot->analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time. It is invaluable for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: Thermal Stability Assessment by TGA

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • An inert nitrogen atmosphere is typically used to prevent oxidative decomposition.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Rationale behind the protocol: By monitoring mass loss in a controlled atmosphere, we can isolate the thermal decomposition of the compound from oxidative processes. This provides a clear indication of its intrinsic thermal stability.

Visualization of the TGA Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga Weigh 5-10 mg of Sample load_tga Load into TGA Pan weigh_tga->load_tga place Place Pan on Microbalance load_tga->place program_tga Execute Heating Program (e.g., 10 °C/min ramp to 600 °C) place->program_tga acquire_tga Record Mass vs. Temperature program_tga->acquire_tga plot_tga Plot % Mass vs. Temperature acquire_tga->plot_tga analyze_tga Identify Onset of Decomposition plot_tga->analyze_tga

Caption: Workflow for Thermal Stability Assessment using TGA.

Interpreting the Results: Building a Thermal Profile

The data obtained from DSC and TGA would be compiled to create a comprehensive thermal profile for this compound.

Expected Thermal Profile Data:

ParameterTechniqueExpected Information
Melting Point (Tₘ) DSCThe temperature at which the solid-to-liquid phase transition occurs. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHբ) DSCThe energy required to melt the solid. Provides insight into the strength of the crystal lattice.
Decomposition Temperature (Tₔ) TGAThe temperature at which the compound begins to chemically degrade. A key indicator of thermal stability.
Polymorphism DSCMultiple melting peaks or recrystallization events upon heating and cooling cycles may indicate the presence of different crystalline forms.
Solvate/Hydrate Presence TGA/DSCA mass loss step in TGA before the main decomposition, coupled with a corresponding endotherm in DSC, can indicate the loss of bound solvent or water.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides the scientific community with a robust and validated framework for its thermal characterization. By employing standard thermal analysis techniques such as DSC and TGA, researchers can elucidate the melting point, enthalpy of fusion, and decomposition profile. These parameters are not merely physical constants; they are critical data points that inform every stage of the drug development process, from synthesis and purification to formulation and stability testing. The methodologies outlined herein ensure the generation of reliable and reproducible data, contributing to a comprehensive understanding of this novel pyrazole derivative.

References

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  • MDPI. (2012, August 15). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • ResearchGate. (n.d.). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials | Request PDF. [Link]

  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

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  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. [Link]

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Methodological & Application

Application Note: 1-Methyl-1H-pyrazole-4,5-dicarboxamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-methyl-1H-pyrazole-4,5-dicarboxamide as a ligand in coordination chemistry. It is designed for researchers in bioinorganic chemistry, materials science (MOFs), and drug discovery.[1]

Executive Summary

The ligand This compound (


) represents a versatile scaffold in coordination chemistry.[1] Unlike simple pyrazoles, this molecule features two carboxamide groups at the 4- and 5-positions.[1] The 5-carboxamide  group, adjacent to the pyridine-like nitrogen (

), facilitates the formation of stable 5-membered chelate rings with transition metals.[1] Meanwhile, the 4-carboxamide group remains sterically available for intermolecular hydrogen bonding, making this ligand a prime candidate for constructing Metal-Organic Frameworks (MOFs) and supramolecular networks.[1]

This guide provides a validated workflow for synthesizing the ligand from its dicarboxylate precursor, protocols for metallation with Cu(II) and Co(II), and analysis of its coordination modes.[1]

Chemical Profile & Coordination Logic

Ligand Structure and Properties
  • IUPAC Name: this compound[1][2]

  • Precursor CAS: 10505-19-8 (1-Methyl-1H-pyrazole-4,5-dicarboxylic acid)[1]

  • Molecular Weight: 182.18 g/mol

  • Solubility: Soluble in DMSO, DMF, hot water; sparingly soluble in ethanol/methanol; insoluble in non-polar solvents.[1]

Coordination Modes

The ligand exhibits site-selective coordination driven by the "1-methyl" blocking group and the "5-amide" proximity effect.[1]

  • Primary Mode (Chelation): The

    
     nitrogen and the Oxygen atom of the 5-carboxamide group bind to the metal center, forming a stable five-membered chelate ring  (
    
    
    
    ).[1]
  • Secondary Mode (Supramolecular Linker): The 4-carboxamide group typically does not coordinate directly due to steric distance but acts as a hydrogen bond donor/acceptor (

    
    ), facilitating the assembly of 2D or 3D networks.[1]
    
Visualizing the Coordination Logic

The following diagram illustrates the synthesis pathway and the competing coordination modes.

CoordinationLogic cluster_0 Coordination Sphere Precursor 1-Methyl-1H-pyrazole- 4,5-dicarboxylic acid (CAS 10505-19-8) Ligand Ligand: 1-methyl-1H-pyrazole- 4,5-dicarboxamide Precursor->Ligand Aminolysis (NH3/MeOH) Complex_Chelate Chelate Complex (N,O-Coordination) Ligand->Complex_Chelate Coordination (N2 + 5-Amide-O) Metal Metal Salt (MX2) Metal->Complex_Chelate Network Supramolecular Network (MOF/CP) Complex_Chelate->Network H-Bonding via 4-Amide

Figure 1: Logical flow from precursor to supramolecular assembly.[1] The 5-amide facilitates chelation, while the 4-amide enables network formation.[1]

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize this compound from the dimethyl ester. Note: Direct aminolysis is preferred over acid chloride routes to avoid harsh conditions that might affect the pyrazole ring.[1]

Reagents:

  • Dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (prepared from acid CAS 10505-19-8).[1]

  • Ammonia solution (25-28%

    
     in 
    
    
    
    ) or Methanolic Ammonia (7N).[1]
  • Solvent: Methanol (MeOH).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (approx. 2.0 g) of dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate in 30 mL of methanol in a round-bottom flask.

  • Aminolysis: Add 20 mL of concentrated aqueous ammonia (or 30 mL of 7N

    
     in MeOH).
    
  • Reaction: Seal the flask and stir at room temperature for 24–48 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:MeOH 9:1).[1] The diester spot (

      
      ) should disappear, replaced by the diamide spot (
      
      
      
      ).[1]
  • Precipitation: The product often precipitates as a white solid during the reaction.[1] If not, concentrate the solution under reduced pressure to ~10 mL and cool to 4°C.

  • Filtration: Filter the white solid and wash with cold methanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Expected Yield: 75–85%.[1]

    • Characterization: IR (KBr): Amide I bands at 1660–1690

      
      .[1]
      
Protocol B: Synthesis of Cu(II) Complex

Objective: Isolate


 or 

depending on stoichiometry. Target Complex: Dichloro(this compound)copper(II).[1]

Reagents:

  • Ligand (L) from Protocol A.[1]

  • Copper(II) Chloride Dihydrate (

    
    ).[1]
    
  • Solvent: Ethanol (EtOH) or Methanol/Water mix.[1]

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 1.0 mmol (182 mg) of Ligand in 15 mL of hot ethanol. (If solubility is poor, add drops of DMF).[1]

  • Metal Solution: Dissolve 1.0 mmol (170 mg) of

    
     in 5 mL of ethanol.
    
  • Mixing: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: The solution color will shift from blue to green/teal, indicating coordination.[1]

  • Reflux: Heat the mixture to reflux (70°C) for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, perform slow evaporation or vapor diffusion with diethyl ether.[1]

  • Isolation: Filter the green crystals/powder. Wash with cold ethanol and ether.[1]

  • Validation:

    • IR Spectroscopy: Look for the shift in the Amide I carbonyl stretch.[1] A shift to lower frequency (e.g., from 1680 to 1650

      
      ) confirms Oxygen coordination.[1]
      
    • Elemental Analysis: Confirm C, H, N ratios match the target formula.

Data Analysis & Validation

Spectroscopic Fingerprints

Use the following table to validate the formation of the complex.

TechniqueParameterFree Ligand ValueComplex Value (Expected)Structural Insight
FT-IR

(Amide)


Red shift indicates O-coordination (C=O

M).[1]
FT-IR

(Py)


Blue shift indicates

coordination to metal.[1]
1H NMR


Shifted (

)
Inductive effect of metal center (diamagnetic metals only).[1]
UV-Vis d-d transitionN/A

Geometry indicator (Octahedral vs. Square Planar).
Troubleshooting Guide
  • Problem: Ligand does not dissolve in ethanol.

    • Solution: Use a 1:1 mixture of Ethanol:DMF.[1] The complex will likely precipitate upon cooling or addition of ether.[1]

  • Problem: Product is a sticky oil.

    • Solution: Triturate with diethyl ether or hexane.[1] Scratch the flask walls with a glass rod to induce nucleation.[1]

  • Problem: IR shows broad OH bands masking Amide peaks.

    • Solution: The complex is likely hygroscopic.[1] Dry strictly under vacuum over

      
       before analysis.
      

Applications & Strategic Relevance

Biological Activity (Antimicrobial/Antitumor)

Pyrazole-carboxamides are structural isosteres of purines.[1] The 1-methyl-4,5-dicarboxamide motif mimics portions of the guanine structure.[1]

  • Mechanism: The neutral ligand can penetrate cell membranes.[1] Upon coordination with intracellular metals (Cu/Zn), the complex may generate Reactive Oxygen Species (ROS) or inhibit kinases by binding to the ATP pocket.[1]

  • Protocol Extension: For biological assays, dissolve the complex in 0.1% DMSO/Water. Ensure the metal-ligand bond is stable in aqueous media (verify by UV-Vis over 24h).

Metal-Organic Frameworks (MOFs)

The 4-carboxamide group is a "pendant" donor.[1]

  • Strategy: Use larger metal ions (e.g., Cd(II), Zn(II)) or cluster-forming conditions (solvothermal synthesis at 120°C in DMF/EtOH) to encourage the 4-amide to bridge to adjacent metal nodes, forming 3D porous networks.[1]

References

  • General Pyrazole Coordination: Trofimenko, S. (1993).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Chemical Reviews. (Contextual grounding for pyrazole N-binding).

  • Carboxamide Chelation: Mukherjee, G., et al. (2022).[1] Synthesis and Physicochemical Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.[1] [Link][1]

  • Biological Relevance: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry (2021).[1] [Link]

Sources

Microwave-assisted synthesis involving 1-methyl-1H-pyrazole-4,5-dicarboxamide

[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Target: Rapid conversion of the diester to the diamide without hydrolysis side-products.

Reagents:

  • Dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 equiv)

  • Ammonium Hydroxide (28-30% NH₃ aq., 10 equiv)

  • Methanol (Solvent)

Procedure:

  • Loading: In a 10 mL microwave process vial, dissolve 1.0 mmol (198 mg) of the dimethyl ester in 2 mL of Methanol.

  • Reagent Addition: Add 1.5 mL of Ammonium Hydroxide. Seal the vial with a PTFE-lined crimp cap.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 100 °C

    • Hold Time: 10:00 min

    • Pressure Limit: 15 bar (High pressure expected due to NH₃ gas)

    • Stirring: High

  • Work-up: Cool the vial to room temperature (compressed air cooling). Vent carefully in a fume hood. The product often precipitates as a white solid upon cooling. Filter and wash with cold methanol.

    • Yield: ~88-92%

    • Appearance: White crystalline solid.

Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine-5,7-dione

Target: Hofmann-based cyclization using Iodobenzene Diacetate (PIDA) as a mild oxidant.

Reagents:

  • This compound (Compound 2, 1.0 equiv)

  • Iodobenzene diacetate (PIDA) (1.1 equiv)

  • KOH (2.5 equiv)

  • Solvent: Acetonitrile / Water (1:1 v/v)

Procedure:

  • Loading: In a 10 mL microwave vial, suspend 0.5 mmol of Compound 2 in 3 mL of CH₃CN:H₂O (1:1).

  • Reagent Addition: Add KOH (1.25 mmol) and stir until partially dissolved. Add PIDA (0.55 mmol) in one portion. Seal the vial immediately.

  • Microwave Parameters:

    • Mode: Dynamic

    • Temp: 80 °C

    • Hold Time: 8:00 min

    • Pre-stirring: 30 sec (to mix oxidant)

  • Work-up:

    • The reaction mixture will turn clear then potentially cloudy as the product forms.

    • Acidify the mixture to pH 3–4 using 1M HCl. The fused pyrimidinedione will precipitate.

    • Filter, wash with water and diethyl ether (to remove iodobenzene byproduct).

    • Yield: ~75-82%

Optimization & Data Summary

The following table summarizes the optimization of the cyclization step (Protocol B), demonstrating the efficiency of microwave heating over conventional reflux.

EntryMethodOxidantTemp (°C)TimeYield (%)Notes
1Thermal RefluxBr₂ / NaOH1004 h45%Significant hydrolysis byproducts.
2Thermal RefluxPIDA / KOH802 h62%Slow conversion; difficult purification.
3MW (Closed) PIDA / KOH 80 8 min 81% Clean conversion; easy filtration.
4MW (Closed)PIDA / KOH1205 min65%Degradation observed at high temp.[1]

Analytical Validation (Self-Validating Check):

  • Precursor (Diamide): 1H NMR (DMSO-d6) should show two distinct broad singlets for NH₂ protons (approx. δ 7.4 and 7.8 ppm) and the N-methyl singlet (δ 3.8 ppm).

  • Product (Dione): Disappearance of NH₂ signals. Appearance of downfield NH signals (δ > 11 ppm) characteristic of the uracil-like ring. Mass shift: [M+H]+ = 167.05.

Troubleshooting Guide

  • Issue: Low Yield in Step 1 (Amidation).

    • Cause: Loss of ammonia gas during heating.

    • Fix: Ensure the vial is filled to at least 50% volume to minimize headspace, or increase NH₄OH equivalents to 15.

  • Issue: Product oiling out in Step 2.

    • Cause: Incomplete acidification or presence of iodobenzene.

    • Fix: Triturate the crude oil with diethyl ether. The pyrimidinedione is insoluble in ether, while iodobenzene remains in solution.

  • Safety Note: PIDA is a hypervalent iodine compound. While safer than bromine, it is an oxidant. The microwave reaction generates pressure; ensure the vessel is rated for at least 20 bar.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]

    • Source: RHHZ (2014)
    • URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Synthesis

    • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
    • Source: PMC / RSC Advances (2022)
    • URL:[Link]

  • General Hofmann Rearrangement Conditions

    • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[3]

    • Source: PubMed (2019)
    • URL:[Link]

  • Precursor Synthesis (Analogous): Title: Efficient Syntheses of Some Versatile 3,5-Bifunctional Pyrazole Building Blocks. Source: Thieme Connect (Synthesis 2004)

Functionalization of the amide groups in 1-methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 1-methyl-1H-pyrazole-4,5-dicarboxamide (Compound 1 ). As a vicinal dicarboxamide on a nitrogen-rich heterocycle, this scaffold is a critical precursor for pyrazolo[3,4-d]pyrimidines —isosteres of purines widely used in kinase inhibitors (e.g., bio-isosteres of ATP) and vasodilators (e.g., Sildenafil analogs).

This document moves beyond basic synthesis, focusing on three high-value transformation pathways:

  • Cyclocondensation to fused pyrimidinediones (Purine mimics).

  • Dehydration to dinitriles (Precursors for phthalocyanine analogs/Click chemistry).

  • Hofmann Rearrangement strategies for amino-functionalization.

Chemical Topology & Reactivity Profile

Before initiating protocols, researchers must understand the electronic and steric environment of the substrate.

FeatureChemical Consequence
Vicinal Amides (4,5-position) The proximity of the two

groups favors intramolecular cyclization over intermolecular reactions. Attempting mono-functionalization often leads to ring closure.
N1-Methyl Group Breaks the symmetry of the molecule. The C5-amide is sterically crowded and electronically distinct from the C4-amide .
Amide Nucleophilicity The pyrazole ring is electron-rich, but the amide nitrogens are poor nucleophiles. Functionalization usually requires activation (deprotonation) or transformation of the carbonyl.

Decision Tree: Reaction Pathways

The following diagram outlines the three primary workflows available for this scaffold.

G Start 1-methyl-1H-pyrazole- 4,5-dicarboxamide Reagent_A Urea (Fusion) 180-200°C Start->Reagent_A Reagent_B POCl3 / Pyridine 0°C to Reflux Start->Reagent_B Reagent_C NaOBr / NaOH (Hofmann) Start->Reagent_C Prod_A Pyrazolo[3,4-d]pyrimidine- 5,7-dione (Purine Isostere) Reagent_A->Prod_A Cyclocondensation Prod_B 1-methyl-1H-pyrazole- 4,5-dicarbonitrile Reagent_B->Prod_B Dehydration Prod_C Amino-amide / Cyclic Ureide Reagent_C->Prod_C Rearrangement

Figure 1: Strategic divergence for pyrazole-4,5-dicarboxamide functionalization. Blue: Starting Material; Red: Conditions; Green: Target Scaffold.

Protocol A: Cyclocondensation to Pyrazolo[3,4-d]pyrimidines

Objective: Synthesis of the "Purine Mimic" core. Mechanism: Double nucleophilic attack. The urea nitrogen attacks the amide carbonyls, releasing ammonia.

Rationale

Solvent-based reflux often fails due to the poor solubility of the dicarboxamide. Melt fusion is the industry standard for this transformation, ensuring high concentration and thermodynamic drive to release ammonia.

Step-by-Step Protocol
  • Reagent Prep: Grind This compound (1.0 eq) and Urea (4.0 eq) into a fine, homogeneous powder using a mortar and pestle.

    • Note: Excess urea acts as both reactant and solvent in the molten state.

  • Fusion: Transfer the powder to a round-bottom flask. Heat the mixture in an oil bath pre-set to 190°C .

  • Reaction: The mixture will melt into a clear liquid. Maintain heating for 1–2 hours . Evolution of ammonia gas (turn litmus paper blue) indicates reaction progress.

    • Caution: Perform in a fume hood.

  • Solidification: The reaction mass will eventually solidify as the product (which has a higher melting point) forms.

  • Work-up: Cool to room temperature. Add hot water (50 mL/g) and stir to dissolve excess urea.

  • Isolation: Filter the solid precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallize from DMF/Water or Acetic Acid if necessary.

Expected Yield: 70–85% Key QC Marker: Disappearance of two distinct amide carbonyl peaks in


 NMR; appearance of urea-derived carbonyl (~150-160 ppm).

Protocol B: Dehydration to 4,5-Dicarbonitrile

Objective: Conversion of amides to nitriles (


).
Mechanism:  Activation of the amide oxygen by 

to form an imidoyl chloride intermediate, followed by E2 elimination.
Rationale

The resulting dinitrile is a versatile "click chemistry" handle and a precursor for phthalocyanine-like macrocycles (porphyrazines).

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Suspension: Suspend This compound (10 mmol) in anhydrous Acetonitrile (or Pyridine for higher solubility).

  • Activation: Cool to 0°C. Add Phosphorus Oxychloride (

    
    )  (4.0 eq) dropwise.
    
    • Critical: Exothermic reaction. Control addition rate to keep temp < 10°C.

  • Reflux: Allow to warm to RT, then reflux (80°C) for 3–6 hours. The solution should become clear.

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water.

    • Safety:

      
       hydrolysis is violent. Wear full PPE.
      
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with saturated

    
     (to remove phosphoric acid) and brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    

Expected Yield: 60–80% Key QC Marker: IR Spectroscopy: Strong, sharp absorption at ~2230


 (

). Absence of Amide I/II bands.

Protocol C: Hofmann Rearrangement (Oxidative Degradation)

Objective: Transformation of amide to amine (or cyclic ureide).[1][2][3] Mechanism: Bromination of amide N


 N-Bromoamide 

Isocyanate

Hydrolysis/Cyclization.[1]
Technical Nuance

On a vicinal dicarboxamide, the intermediate isocyanate often reacts with the adjacent amide group rather than water. This leads to a cyclic pyrimidine-2,4-dione (similar to Protocol A) rather than a diamine. To isolate the amine, strictly controlled conditions or "trapping" agents (like methanol to form carbamates) are required.

Step-by-Step Protocol (Classical Hypobromite)
  • Solution Prep: Prepare a solution of NaOH (4.0 eq) in water at 0°C. Add Bromine (

    
    )  (1.0 eq) dropwise to form NaOBr in situ.
    
  • Addition: Add the dicarboxamide (1.0 eq) to the hypobromite solution at 0°C. Stir for 30 mins.

  • Rearrangement: Heat the solution to 70–80°C for 1 hour.

  • Outcome Check:

    • Path A (Cyclization): If the solution precipitates a solid upon acidification (pH 5), the product is likely the Pyrazolo[3,4-d]pyrimidine-5,7-dione .

    • Path B (Amine): If the product remains soluble or forms an oil, it may be the amino-acid or amino-amide.

Recommendation: For clean conversion to amines, use Iodosobenzene diacetate (PIDA) in Methanol to trap the isocyanate as a methyl carbamate, which can then be hydrolyzed separately.

Quality Control & Validation Data

Summarized spectral characteristics for the starting material vs. products.

CompoundIR (

)

NMR (DMSO-

)
Starting Material 1660, 1620 (Amide C=O)

3.8 (N-Me), 7.5-8.0 (Broad

)
Pyrazolo-pyrimidine 1700-1750 (Cyclic Urea)

11.0-12.0 (Cyclic NH), Loss of

Dicarbonitrile 2230 (CN), No C=OLoss of amide protons, simplified aromatic region

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: Aggarwal, R., et al.[4][5][6] "Synthesis and Antimicrobial Activity of some New Pyrazolo[3,4-d]pyrimidines." Molecules, 2014.[4][7] Context: Validates the urea fusion protocol and provides spectral data for the cyclized core.

  • Dehydration of Amides: Shipilovskikh, S. A., et al.[8][9] "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction."[8] Organic Letters, 2018.[8] Context: Provides modern, catalytic alternatives to

    
     if milder conditions are required.
    
  • General Heterocyclic Chemistry: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Context: Authoritative grounding on the reactivity of the pyrazole ring and vicinal dicarboxamide behavior.
  • Hofmann Rearrangement Mechanisms: Clayden, J., et al. "Organic Chemistry."[1][8][10][11][12] Chapter on Rearrangements. Context: Mechanistic grounding for the isocyanate intermediate and cyclization risks.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-methyl-1H-pyrazole-4,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing step-by-step protocols and the rationale behind each step.

Issue 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle.

Answer:

This is a common issue when residual solvents or low-melting impurities are present. The primary goal is to induce crystallization or solidify the product for easier handling and subsequent purification.

Recommended Protocol: Trituration

  • Solvent Selection: Begin by selecting a solvent in which the desired product, this compound, is poorly soluble, but the impurities are reasonably soluble. Good starting points are diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.

  • Procedure:

    • Place the crude oil or amorphous solid in a flask.

    • Add a small volume of the chosen solvent.

    • Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to break up the crude material and encourage the dissolution of impurities while the desired product remains a solid.

    • Continue this process, adding small increments of solvent if necessary, until the sticky material transforms into a free-flowing solid.

  • Isolation:

    • Decant or filter the solvent, which now contains the dissolved impurities.

    • Wash the resulting solid with a fresh, small portion of the cold solvent.

    • Dry the solid under vacuum to remove any residual solvent.

Causality: Trituration works on the principle of differential solubility. By using a solvent in which the target compound is insoluble, the impurities are selectively washed away, often inducing the crystallization of the desired product.

Issue 2: After recrystallization, my yield is very low, or the product "oils out" instead of crystallizing.

Answer:

Low yield during recrystallization can be due to several factors, including the choice of solvent, cooling rate, or the presence of impurities that inhibit crystal formation. "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent and separates as a liquid upon cooling.

Troubleshooting Steps:

  • Solvent System Optimization: A single solvent may not be ideal. A mixed-solvent system often provides the necessary solubility gradient for effective crystallization.[1]

    • Recommended Solvent Pairs:

      • Ethanol/Water

      • Acetone/Hexanes

      • Ethyl Acetate/Hexanes

  • Recrystallization Protocol (Mixed-Solvent System):

    • Dissolve the crude product in a minimum amount of the "good" solvent (the solvent in which it is highly soluble) at an elevated temperature.

    • While the solution is still hot, slowly add the "poor" solvent (the solvent in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce nucleation.[1]

  • Slow Cooling: Rapid cooling can lead to the trapping of impurities and the formation of small, impure crystals or an oil. Allowing the solution to cool slowly promotes the growth of larger, purer crystals.

Issue 3: Thin Layer Chromatography (TLC) and/or NMR analysis of my purified product still shows the presence of starting materials (e.g., 1-methylhydrazine, diethyl acetylenedicarboxylate).

Answer:

The presence of starting materials after initial purification indicates that the chosen method is not effectively separating them from the product. Column chromatography is often the most effective technique in this scenario.[1][2]

Recommended Protocol: Silica Gel Column Chromatography

  • TLC Analysis for Solvent System Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes.[2][3] The goal is to achieve good separation between your product and the impurities, with the product having an Rf value between 0.2 and 0.4.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack a column with the slurry, ensuring there are no air bubbles.

  • Loading and Elution:

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Expertise & Experience: Amides can sometimes be sensitive to acidic or basic conditions.[2] If you suspect decomposition on silica gel, consider using neutral alumina as the stationary phase.

Issue 4: My final product is colored, but I expect a white or off-white solid.

Answer:

Colored impurities are common in many organic reactions. These are often highly conjugated byproducts that are present in small amounts but have a strong chromophore.

Troubleshooting Steps:

  • Charcoal Treatment during Recrystallization: Activated charcoal can be very effective at removing colored impurities.

    • During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).

    • Keep the solution hot and swirl it for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

  • A Second Recrystallization: Sometimes a single recrystallization is not sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most prevalent and effective purification techniques are recrystallization and column chromatography.[1] Liquid-liquid extraction is also frequently used during the initial work-up to remove inorganic salts and highly polar impurities. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the reaction.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities include unreacted starting materials such as 1-methylhydrazine and an activated dicarboxylic acid derivative (e.g., diethyl acetylenedicarboxylate).[4] Side products from incomplete reactions or alternative reaction pathways can also be present.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of this compound:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.[7][8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][10]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: What are some suitable solvents for recrystallizing this compound?

A4: Based on the amide functional groups, polar solvents are generally good candidates for recrystallization.[2] Common choices include:

  • Ethanol

  • Acetone

  • Acetonitrile[1][2]

  • Water (if the compound is sufficiently polar)[11] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[1]

Q5: My compound seems to be degrading during purification. What could be the cause?

A5: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] If you are using acidic or basic reagents in your work-up or purification, try to neutralize the mixture as soon as possible and avoid prolonged heating. If using silica gel chromatography, which can be slightly acidic, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow crude Crude Product (Oil or Amorphous Solid) trituration Trituration (e.g., Diethyl Ether/Hexanes) crude->trituration solid Crude Solid trituration->solid recrystallization Recrystallization (e.g., Ethanol/Water) solid->recrystallization pure_solid Pure Crystalline Solid recrystallization->pure_solid Successful column_chrom Column Chromatography (Silica Gel, EtOAc/Hexanes) recrystallization->column_chrom Impurities Remain colored_solid Colored Impurities Present recrystallization->colored_solid Colored analysis Purity Analysis (TLC, NMR, HPLC, MS) pure_solid->analysis column_chrom->pure_solid charcoal Charcoal Treatment colored_solid->charcoal charcoal->recrystallization

Caption: A decision-making workflow for the purification of this compound.

IV. Quantitative Data Summary

Purification TechniqueRecommended Solvents/Mobile PhasesKey Parameters
Trituration Diethyl ether, Hexanes, Ethyl acetate/HexanesVigorous stirring, use of minimal solvent
Recrystallization Ethanol/Water, Acetone/Hexanes, Ethyl Acetate/HexanesSlow cooling, use of seed crystals if necessary
Column Chromatography Ethyl Acetate/Hexanes (gradient)Rf of product on TLC: 0.2-0.4
Charcoal Treatment Recrystallization solvent1-2% charcoal by weight, hot filtration

V. References

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Molbase. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from [Link]

  • Felton, J. S., Knize, M. G., Shen, N. H., Lewis, P. R., Andresen, B. D., Happe, J., & Hatch, F. T. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 151–157.

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from

  • ACS Publications. (2020). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Iranian Journal of Toxicology. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • PMC. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors.

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Mol-Instincts. (n.d.). bis(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide - Compound.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Scale-Up of 1-methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the production of 1-methyl-1H-pyrazole-4,5-dicarboxamide. This document is designed for researchers, chemists, and process engineers encountering challenges during the scale-up of this important heterocyclic intermediate. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your process.

Section 1: Synthesis Strategy & Core Challenges

Q1: What is a common and scalable synthetic route for this compound?

A robust and frequently employed strategy involves a two-stage process: initial formation of the pyrazole core via cyclocondensation, followed by amidation. This approach is advantageous as it allows for the purification of the key intermediate, diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, before proceeding to the final, often more challenging, amidation step.

The synthesis begins with the reaction of a 1,3-dicarbonyl equivalent with methylhydrazine.[1][2] Specifically, the reaction of diethyl 2-hydrazino-3-oxosuccinate (or a related precursor) with a methylating agent, or more directly, the cyclocondensation of diethyl acetylenedicarboxylate with methylhydrazine, forms the pyrazole diester intermediate. This intermediate is then converted to the target dicarboxamide using an ammonia source.

Below is a visualization of the general synthetic workflow.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amidation A Diethyl Acetylenedicarboxylate C Cyclocondensation (Knorr-type Reaction) A->C B Methylhydrazine B->C D Intermediate: Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate C->D F Amidation Reaction D->F E Ammonia Source (e.g., NH3 in MeOH, NH4OH) E->F G Final Product: This compound F->G

Caption: General Synthetic Workflow for this compound.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

Q2: We are observing a significant drop in yield and an increase in impurities during the Stage 1 cyclocondensation when moving from a 1L to a 100L reactor. What are the likely causes?

This is a classic scale-up challenge rooted in heat and mass transfer limitations. The cyclocondensation reaction is often exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized "hot spots."

Causality:

  • Thermal Runaway: Poor heat removal can cause the internal temperature to rise uncontrollably, leading to the degradation of starting materials, intermediates, and the final product.

  • Side Reactions: Elevated temperatures can accelerate unwanted side reactions, such as the formation of regioisomers or polymeric materials, which are often minor at the lab scale.[3]

  • Inefficient Mixing: Inadequate agitation in a large vessel can result in poor mixing of reagents, leading to localized concentration gradients. This can stall the reaction in some areas while promoting side reactions in others.

Troubleshooting Protocol:

  • Characterize Reaction Energetics: Use reaction calorimetry (e.g., RC1) to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is critical for safe and controlled scale-up.

  • Control Reagent Addition: Switch from a batch addition of methylhydrazine to a slow, controlled addition via a dosing pump. This allows the reactor's cooling system to manage the heat generated in real-time.

  • Optimize Agitation: Review the reactor's impeller type, speed (RPM), and position. For two-phase systems or reactions involving solids, proper agitation is crucial to ensure homogeneity.

  • Solvent Selection: Consider a higher-boiling-point solvent that can absorb more thermal energy without a significant pressure increase.

Below is a decision tree to guide your troubleshooting process for low yield in Stage 1.

G start Low Yield at Scale in Cyclocondensation q1 Was an exotherm observed? start->q1 action1 Improve Heat Transfer: 1. Slow reagent addition. 2. Lower jacket temperature. 3. Check cooling efficiency. q1->action1 Yes q2 Is the reaction slurry or biphasic? q1->q2 No a1_yes Yes a1_no No action1->q2 action2 Improve Mass Transfer: 1. Increase agitation (RPM). 2. Evaluate impeller design. 3. Consider a co-solvent or phase-transfer catalyst. q2->action2 Yes q3 Is starting material still present post-reaction? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Incomplete Reaction: 1. Increase reaction time. 2. Increase temperature slightly (if thermally stable). 3. Check reagent purity/stoichiometry. q3->action3 Yes end Consult Process Chemistry Team for Further Analysis q3->end No a3_yes Yes a3_no No action3->end

Caption: Troubleshooting Decision Tree for Low Yield During Scale-Up.

Q3: During the Stage 2 amidation, we are struggling with incomplete conversion, resulting in a mixture of the desired dicarboxamide and the mono-amide mono-ester/acid intermediate. How can we drive the reaction to completion?

This issue typically points to challenges with reagent stoichiometry, reaction conditions, or product inhibition. The amidation of the second ester group is often slower than the first due to electronic and steric effects.

Causality:

  • Ammonia Off-Gassing: When using gaseous ammonia or solutions like ammonium hydroxide, the effective concentration of the nucleophile can decrease over time, especially if the reaction is run at elevated temperatures in an open or poorly sealed system.

  • Product Precipitation: The final dicarboxamide product may have lower solubility in the reaction solvent than the mono-amide intermediate. As the product precipitates, it can coat unreacted starting material, effectively halting the reaction.

  • Insufficient Activation: The direct amidation of esters can be slow. While often performed under pressure and with heat, insufficient conditions will lead to stalling.

Troubleshooting Protocol:

  • Utilize a Sealed System: The amidation should be conducted in a pressure-rated reactor to maintain a constant concentration of ammonia.

  • Optimize Solvent and Temperature: A solvent that can solubilize both the intermediate and the final product is ideal. If this is not possible, a slurry-to-slurry reaction must be carefully optimized. See the table below for solvent considerations.

  • Increase Stoichiometry and Reaction Time: Use a larger excess of the ammonia source and extend the reaction time. Monitor the reaction progress by HPLC to determine the point of completion.

  • Alternative Amidation Strategy: If direct amidation is not efficient, consider converting the pyrazole diester to the diacid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting diacid chloride is highly reactive and will readily form the dicarboxamide upon treatment with ammonia. This adds a step but can significantly improve conversion and simplify purification.

SolventBoiling Point (°C)Key Considerations for Amidation
Methanol65Good for dissolving ammonia gas; reaction often requires a pressure vessel.
Ethanol78Similar to methanol, slightly less volatile.
Isopropanol82Can sometimes offer better solubility for intermediates.
NMP202High boiling point, good for reactions requiring high temperatures, but can be difficult to remove.
Toluene111Can be used for azeotropic removal of water if using NH₄OH, but poor ammonia solubility.
Q4: The isolated product is an off-white or yellow solid, and HPLC analysis shows several small, unknown impurities. How can we identify and eliminate these?

Impurity formation is a common consequence of forcing reaction conditions or using impure starting materials. Color often indicates the presence of conjugated or oxidized side products.

Causality:

  • Degradation: As mentioned, excessive heat during either the cyclization or amidation can degrade the pyrazole ring or the carboxamide functional groups.

  • Oxidation: Pyrazole rings can be susceptible to oxidation, especially if trace metals are present or if the reaction is run open to the air for extended periods at high temperatures.[6]

  • Starting Material Impurities: Impurities in the initial diethyl acetylenedicarboxylate or methylhydrazine can carry through the synthesis or participate in side reactions.

Troubleshooting Protocol:

  • Impurity Identification: Isolate the main impurities using preparative HPLC or column chromatography and characterize them by LC-MS and NMR. Knowing the structure is the key to understanding how they are formed.

  • Strict Inert Atmosphere: Ensure both reaction stages are run under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

  • Purify Intermediates: The most effective way to ensure final product purity is to start with pure materials. Recrystallize or distill the diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate intermediate before the amidation step.

  • Decolorization and Recrystallization:

    • Activated Carbon: A charcoal treatment of the final product solution can effectively remove colored impurities. Use a minimal amount (e.g., 1-2% w/w) and filter through Celite to avoid product loss.

    • Recrystallization: Develop a robust recrystallization protocol. Screen various solvents (e.g., water, ethanol, acetonitrile, or mixtures) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.

Section 3: Purification & Handling

Q5: Our final product is a very fine powder with poor filtration characteristics, leading to long filtration times and solvent-wet cake. How can we improve the crystal habit?

The physical form of an active pharmaceutical ingredient (API) or intermediate is critical for efficient manufacturing. Poor crystal morphology is often a result of rapid precipitation or "crashing out" of the product.

Causality:

  • High Supersaturation: Adding an anti-solvent too quickly or cooling the solution too rapidly creates a high degree of supersaturation, leading to rapid nucleation and the formation of many small, often amorphous, particles instead of well-ordered crystals.

  • Solvent System: The choice of crystallization solvent profoundly impacts crystal shape and size.

Protocol for Optimizing Crystallization:

  • Controlled Cooling: Implement a programmed cooling ramp in the reactor (e.g., 10-20°C per hour) instead of crash cooling with a cold jacket.

  • Anti-Solvent Addition: If using an anti-solvent, add it slowly and subsurface to a well-agitated solution. This minimizes localized high supersaturation.

  • Seeding: Develop a seeding strategy. Prepare a small amount of high-quality crystalline material. Add a small portion (0.1-1% w/w) of these seed crystals to the supersaturated solution to promote the growth of larger, more uniform crystals.

  • Aging: Hold the slurry at the final crystallization temperature for several hours with gentle agitation. This "aging" or "digesting" period allows the crystal lattice to mature and can improve particle size and purity.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Diagram]. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Contribution. (n.d.).
  • IJCRT.org. (2022, April 4).
  • ACS Publications. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ACG Publications. (2025, November 11).
  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Organic Chemistry Portal. (n.d.). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazole carboxamide derivatives 4a–4k. [Diagram]. Retrieved from [Link]

  • Pradeep Research Group. (2025, May 9).
  • PubMed. (2011, March 15). Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. Retrieved from [Link]

  • PMC. (2026, January 16).
  • Thieme. (2023, August 21). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
  • The Scale-up Singularity. (n.d.). Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]

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Technical Support Center: Mastering pH Control in the Isolation of Pyrazole Dicarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the critical role of pH during the isolation and purification of pyrazole dicarboxamides. As compounds of significant interest in medicinal chemistry and materials science, their successful synthesis hinges on meticulous control of reaction and workup conditions, with pH being a paramount parameter.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is pH control so fundamentally important during the workup and isolation of pyrazole dicarboxamides?

A1: The criticality of pH control stems from the inherent acid-base properties of the pyrazole dicarboxamide scaffold itself. These molecules possess multiple ionizable sites, making their physical properties, such as solubility and stability, highly pH-dependent.

  • Amphoteric Pyrazole Core: The pyrazole ring contains two nitrogen atoms: a pyridine-type nitrogen, which is basic and can be protonated under acidic conditions, and a pyrrole-type NH group, which is weakly acidic and can be deprotonated under strongly basic conditions.[4][5][6] This dual nature means the charge of the core heterocycle is directly influenced by the pH of the medium.

  • Carboxamide Stability: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, although they are generally stable around neutral pH.[7][8] Extreme pH values used during extraction or purification can inadvertently cleave one or both amide groups, converting your product back into the corresponding carboxylic acid, leading to significant yield loss and purification challenges.

  • Solubility Modulation: The overall charge of the molecule dictates its solubility in aqueous and organic solvents. By precisely adjusting the pH, you can protonate or deprotonate the molecule to render it soluble in the aqueous phase (as a salt) or neutral and soluble in an organic phase.[9] This principle is the cornerstone of purification by extraction and crystallization.

dot graph "pH_Influence_on_Molecule" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Molecule [label="Pyrazole Dicarboxamide\n(Multiple Ionizable Sites)", fillcolor="#4285F4", pos="0,2.5!"]; pH_Control [label="pH Control", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; Solubility [label="Solubility", fillcolor="#34A853", pos="-3,-2.5!"]; Stability [label="Stability (Hydrolysis)", fillcolor="#EA4335", pos="0,-2.5!"]; Purity [label="Purity (Separation)", fillcolor="#5F6368", pos="3,-2.5!"];

// Edges pH_Control -> Molecule [label="Governs Ionization State"]; pH_Control -> Solubility [label="Dictates Phase Preference"]; pH_Control -> Stability [label="Affects Reaction Rate"]; pH_Control -> Purity [label="Enables Selective Separation"]; } DOT Caption: The central role of pH in controlling key molecular properties.

Q2: My crude pyrazole dicarboxamide has poor solubility in common organic solvents. How can I leverage pH for effective purification?

A2: This is a classic challenge, often solvable with an acid-base extraction strategy. Poor solubility in a neutral state can be overcome by converting the molecule into a more soluble salt form.[9][10]

Causality: If your pyrazole dicarboxamide has a basic nitrogen (the pyridine-type nitrogen in the pyrazole ring), you can protonate it with an acid to form a water-soluble salt.[11][12] Conversely, if it possesses an acidic proton (like the pyrrole-type NH or if it's derived from a pyrazole dicarboxylic acid and has a residual COOH group), a base can deprotonate it to form a water-soluble salt. This allows you to "move" your compound of interest from an organic layer into an aqueous layer, leaving behind neutral organic impurities.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve or suspend your crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (to remove basic impurities):

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution).

    • This will protonate and pull basic impurities into the aqueous layer.

    • Separate the layers.

  • Basic Wash (to extract your product OR remove acidic impurities):

    • Scenario A (Product is acidic): Extract the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). Your deprotonated product will move into the aqueous layer.

    • Scenario B (Product is basic): If your product is primarily basic and you want to remove acidic impurities (like unreacted carboxylic acid), this step will pull those impurities into the aqueous layer, leaving your neutral product in the organic phase.

  • Isolation:

    • If your product is now in an aqueous layer (as a salt), carefully re-acidify or basify it back to its isoelectric point (the pH where it is neutral and least soluble).

    • The neutral product should precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash with deionized water, and dry thoroughly.

Senior Scientist Tip: The choice of acid or base is crucial. Sodium bicarbonate (NaHCO₃) is a weak base and will only extract stronger acids (like carboxylic acids). Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) are stronger and will extract weaker acids. Always start with the mildest reagent necessary to avoid potential hydrolysis of your amide groups.

Q3: I'm attempting to crystallize my pyrazole dicarboxamide, but it keeps precipitating as an amorphous powder or oiling out. How can pH optimization improve my crystals?

A3: Crystal formation is a thermodynamically controlled process that requires slow, ordered assembly of molecules. Rapid precipitation (amorphous solid) or phase separation (oiling out) occurs when the solution becomes supersaturated too quickly. pH directly controls the solubility, and therefore the rate of supersaturation.[13]

Causality: At a pH where your compound is highly soluble (i.e., in its salt form), it will not crystallize. At its isoelectric point, it is least soluble and may crash out of solution too rapidly. The optimal pH for crystallization is often slightly away from the isoelectric point, where the compound is sparingly soluble, allowing for slow growth of well-ordered crystals.[13]

Troubleshooting Protocol: pH-Swing Crystallization

  • Solubilization: Dissolve your crude pyrazole dicarboxamide in a suitable solvent at a pH where it is fully soluble. For a basic compound, this means dissolving it in an acidic aqueous solution or a solvent mixture containing an acid.

  • Particulate Filtration: Filter the solution while it is fully dissolved to remove any insoluble impurities (e.g., dust, inorganic salts).

  • Slow pH Adjustment: This is the most critical step. Instead of a rapid titration, aim for a very slow change in pH. This can be achieved by:

    • Vapor Diffusion: Place your dissolved sample in an open vial inside a larger, sealed chamber containing a volatile acid or base (e.g., place a beaker of ammonium hydroxide in the chamber to slowly raise the pH of an acidic solution).

    • Slow Addition: Use a syringe pump to add the neutralizing acid or base dropwise over several hours or even days, with gentle stirring.

  • Monitoring: Observe the solution for the first signs of turbidity, which indicates nucleation has begun. Once nucleation starts, stop or significantly slow down the pH adjustment to allow the crystals to grow.

  • Isolation: Once a sufficient crop of crystals has formed, isolate them by filtration, wash with a solvent in which the impurities are soluble but the crystals are not, and dry.

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// Nodes A [label="Dissolve Crude Product\n(at Solubilizing pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Filter to Remove\nInsoluble Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Slowly Adjust pH\ntowards Isoelectric Point", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Induce Slow\nPrecipitation/Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Isolate & Dry\nPure Crystals", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } DOT Caption: A workflow for pH-controlled crystallization.

Q4: My LC-MS analysis shows a significant amount of the corresponding dicarboxylic acid in my final product. How do I prevent hydrolysis during isolation?

A4: The presence of the dicarboxylic acid is a clear indication of amide bond hydrolysis. This degradation is catalyzed by both strong acids and strong bases.[7][8] The key is to maintain the pH of your aqueous solutions within a "safe zone" during workup.

Causality:

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: Under strongly basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is often significant at pH values above 10.[8]

Recommended pH Range for Stability

ConditionpH RangeRationale & Recommendation
Highly Acidic < 3High Risk. Significant protonation of the carbonyl oxygen accelerates hydrolysis. Avoid prolonged exposure.
Mildly Acidic 4 - 6Moderate Risk. Generally safer, but stability should be tested. Use for extractions if necessary, but work quickly and at low temperatures.
Neutral 6 - 8Optimal Stability. The rate of hydrolysis is typically at its minimum in this range.[7] Perform washes and store solutions here whenever possible.
Mildly Basic 8 - 10Moderate Risk. The concentration of OH⁻ begins to be significant. Use weak bases like NaHCO₃ and avoid long exposure times.
Strongly Basic > 11High Risk. Direct attack by OH⁻ is rapid. Avoid strong bases like NaOH or KOH unless absolutely necessary and use at 0°C.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Temperature Control: Perform all aqueous extractions at low temperatures (0-5°C) to reduce the rate of hydrolysis.

  • Use Weaker Reagents: Opt for citric acid or ammonium chloride instead of HCl. Use sodium bicarbonate instead of sodium hydroxide.

  • Minimize Contact Time: Do not let your organic/aqueous mixtures sit for extended periods. Separate layers promptly after mixing.

  • Immediate Neutralization: After an acidic or basic wash, immediately wash the organic layer with brine or a buffer to return the pH to neutral.

  • Aprotic Drying: Dry the final organic solution thoroughly with a drying agent (e.g., MgSO₄, Na₂SO₄) to remove all traces of water before solvent evaporation.

References
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.[Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry.[Link]

  • Effects of pH on amidase activity (a) and stability (b). ResearchGate.[Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI.[Link]

  • Amide Bond Activation of Biological Molecules. PMC.[Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC.[Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.[Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.[Link]

  • 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate.[Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.[Link]

  • First Report of Hydrolysis of Dihydrazides into Carboxylates in Mild Aqueous Conditions. ResearchGate.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina.[Link]

  • Method for purifying pyrazoles.
  • The synthesis of novel pyrazole-3,4-dicarboxamides bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety with effective inhibitory activity against the isoforms of human cytosolic carbonic anhydrase I and II. PubMed.[Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC.[Link]

  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. ResearchGate.[Link]

  • Hydrolysis as a function of pH at 25 °C. eCFR.[Link]

  • Optimal pH 8.5 to 9 for the Hydrolysis of Vixotrigine and Other Basic Substrates of Carboxylesterase-1 in Human Liver Microsomes. PubMed.[Link]

  • Optimization of crystallization conditions for biological macromolecules. eScholarship.org.[Link]

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Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Elucidation of 1-Methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 1-methyl-1H-pyrazole-4,5-dicarboxamide , specifically focusing on its differentiation from its primary regioisomeric alternative, 1-methyl-1H-pyrazole-3,4-dicarboxamide .

Part 1: Executive Summary & Strategic Context

In medicinal chemistry, pyrazole-dicarboxamides serve as critical scaffolds for bioactive molecules, including potential inhibitors of phosphodiesterase and various kinases. A persistent challenge in the synthesis of these scaffolds—particularly when cyclizing hydrazine with unsymmetrical dicarbonyl precursors—is the formation of regioisomeric mixtures.[1]

The target molecule, This compound (Target) , is frequently accompanied by its thermodynamic alternative, 1-methyl-1H-pyrazole-3,4-dicarboxamide (Alternative) .[2] Unambiguous identification is not merely an analytical exercise but a safety requirement, as the biological activity profiles of these isomers diverge drastically.

This guide moves beyond basic spectral listing to provide a comparative structural elucidation framework , enabling researchers to validate the 4,5-substitution pattern with high confidence using 1H NMR and NOE (Nuclear Overhauser Effect) spectroscopy.[1]

Part 2: Technical Analysis & Chemical Shift Comparison[1]

The Core Differentiators

The distinction between the 4,5- and 3,4-isomers rests on two primary spectral "fingerprints":

  • The Ring Proton (

    
     H-Ring):  The electronic environment of the single aromatic proton (H-3 vs. H-5) differs significantly due to the proximity of the ring nitrogen lone pairs and the anisotropic cone of the carbonyl groups.[1][2]
    
  • The N-Methyl Group (

    
     N-Me):  The steric and electronic influence of the adjacent substituent (Carbonyl vs. Proton) shifts the methyl singlet.[1][2]
    
Comparative Data Table (DMSO-d6)

The following data synthesizes field-standard values for 1-methylpyrazole-dicarboxamide derivatives.

Spectral FeatureTarget: 4,5-Dicarboxamide Alternative: 3,4-Dicarboxamide Mechanistic Driver
Ring Proton

7.80 – 7.95 ppm (s, 1H)
(Position: H-3)

8.20 – 8.45 ppm (s, 1H)
(Position: H-5)
Electronic Deshielding: H-5 is inherently downfield of H-3 in pyrazoles.[1][2] In the 3,4-isomer, H-5 is further deshielded by the adjacent N-1 and the C-4 carbonyl.[2]
N-Methyl

3.95 – 4.10 ppm (s, 3H)

3.80 – 3.95 ppm (s, 3H)
Anisotropy: In the 4,5-isomer, the N-Me group is sterically crowded by the C-5 carbonyl, leading to a slight downfield shift.[1]
Amide -NH2 (A)

7.30 – 7.60 ppm (br s)

7.30 – 7.60 ppm (br s)
H-Bonding: Broad signals due to quadrupole relaxation and solvent exchange.[1][2] Less diagnostic for isomer differentiation.[1]
Amide -NH2 (B)

7.80 – 8.10 ppm (br s)

7.80 – 8.10 ppm (br s)
Restricted Rotation: Distinct peaks often appear for syn and anti protons of the amide group.[1][2]

Critical Insight: If your spectrum shows a sharp singlet ring proton above 8.2 ppm , you likely have the 3,4-isomer (or a mixture).[1] The 4,5-isomer's H-3 proton is consistently more shielded (upfield).[1][2]

Part 3: Validation Methodology (The "Self-Validating" Protocol)

Relying solely on chemical shifts can be risky due to concentration and solvent effects.[1] The NOE (Nuclear Overhauser Effect) experiment provides a binary, self-validating confirmation of the structure.[1]

The NOE Logic[1]
  • Target (4,5-isomer): The N-methyl group is adjacent to the C-5 Carbonyl group.[1][2] There is NO proton at position 5.[1][3]

    • Result:Zero NOE enhancement between the N-Methyl singlet and the Ring Proton (H-3).[1][2]

  • Alternative (3,4-isomer): The N-methyl group is adjacent to the C-5 Proton.[1][2]

    • Result:Strong NOE enhancement (>2-5%) between the N-Methyl singlet and the Ring Proton (H-5).[1][2]

Experimental Workflow Diagram

The following diagram illustrates the decision tree for structural confirmation.

NMR_Workflow Start Sample: 1-Methyl-pyrazole-dicarboxamide Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check_Shift Check Ring Proton Shift Acquire->Check_Shift Branch_Up Shift ~ 7.9 ppm (H-3) Check_Shift->Branch_Up Likely 4,5 Branch_Down Shift > 8.2 ppm (H-5) Check_Shift->Branch_Down Likely 3,4 NOE_Exp Perform 1D NOE / NOESY Irradiate N-Me Signal Branch_Up->NOE_Exp Branch_Down->NOE_Exp Result_NoNOE NOE Observed? NO NOE_Exp->Result_NoNOE Result_YesNOE NOE Observed? YES NOE_Exp->Result_YesNOE Conclusion_45 CONFIRMED: This compound Result_NoNOE->Conclusion_45 Conclusion_34 IDENTIFIED ALTERNATIVE: 1-Methyl-1H-pyrazole-3,4-dicarboxamide Result_YesNOE->Conclusion_34

Caption: Logical workflow for distinguishing pyrazole dicarboxamide regioisomers using 1H NMR and NOE.

Part 4: Detailed Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the resolution of the amide protons (which can broaden due to exchange) and the detection of small long-range couplings:

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.[1][2] The dicarboxamide is poorly soluble in chloroform, and DMSO minimizes amide proton exchange, sharpening the peaks.

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

  • Water Removal: Add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to acquisition to remove trace water, which can overlap with amide signals or catalyze exchange.[1]

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30) for chemical shifts; 1D NOE difference (selnogp) for structural confirmation.

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbons and isolated ring protons in pyrazoles can have long T1 relaxation times.[1] Insufficient delay will reduce integration accuracy.[1]

  • Scans: 16 scans for standard 1H; 64–128 scans for NOE to distinguish the signal from noise.

  • Temperature: 298 K (25°C).[1] If amide peaks are coalescing (broad humps), elevate temperature to 313 K (40°C) to sharpen them via fast exchange, or cool to 273 K to freeze rotamers.

Part 5: References

  • Elguero, J., et al. (1966).[1] Proton Magnetic Resonance of Pyrazoles.[1][4][5][6][7] I. Chemical Shifts and Coupling Constants of Some Methyl- and Dimethylpyrazoles. The Journal of Organic Chemistry. Link[1]

  • Lynch, M. A., et al. (2021).[1] 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Link[1]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • ChemicalBook. (2024).[1] 1-Methylpyrazole NMR Spectrum Data. Link

  • BenchChem. (2025).[1] Technical Guide to the 1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Link

Sources

Technical Comparison Guide: 13C NMR Spectral Analysis of Pyrazole-4,5-dicarboxamide Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4,5-dicarboxamide core is a privileged scaffold in medicinal chemistry, serving as a precursor for bicyclic purine mimetics, antiviral agents, and kinase inhibitors. However, its structural characterization presents a specific analytical bottleneck: distinguishing the 4,5-dicarboxamide regioisomer from the thermodynamically competitive 3,4-dicarboxamide isomer.

Standard 1H NMR is often insufficient due to the lack of scalar coupling between the pyrazole ring proton and the amide side chains. This guide establishes a definitive 13C NMR-based analytical workflow to objectively validate the 4,5-core, comparing its spectral signature against its primary regioisomeric alternative and outlining the critical role of 2D correlation spectroscopy (HSQC/HMBC).

Part 1: Technical Background & Tautomeric Challenges

The "Invisible" Equilibrium

In N-unsubstituted pyrazoles (


), the 4,5-dicarboxamide and 3,4-dicarboxamide cores are chemically equivalent due to rapid annular tautomerism (prototropic shift between N1 and N2).
  • Observation: 13C NMR spectra in DMSO-

    
     often show broadened signals for C3 and C5 or a single averaged peak due to the exchange rate (
    
    
    
    ) being comparable to the NMR time scale.
  • Resolution: Definitive characterization requires "freezing" the tautomer via N-alkylation or N-arylation . This guide focuses on N-substituted derivatives (

    
    ), where the 4,5- and 3,4-isomers are distinct, stable species.
    
Why 13C NMR is Superior to 1H NMR
  • 1H NMR Limitation: The pyrazole C3-H (in 4,5-isomers) and C5-H (in 3,4-isomers) often appear as singlets in the crowded aromatic region (7.5–8.5 ppm), making assignment ambiguous without reference standards.

  • 13C NMR Advantage: The carbon skeleton provides a direct readout of the substitution pattern via quaternary carbon counting and chemical shift anisotropy of the adjacent carbonyls.

Part 2: Comparative Spectral Analysis

The Core Comparison: 4,5- vs. 3,4-Regioisomers

The primary objective is to distinguish the desired Product (4,5-isomer) from the Alternative (3,4-isomer).

Table 1: Comparative 13C NMR Chemical Shift Fingerprints (DMSO-


) 
FeatureProduct: Pyrazole-4,5-dicarboxamide Alternative: Pyrazole-3,4-dicarboxamide Differentiation Logic
C3 Resonance Methine (CH)

~135–145 ppm
Quaternary (C-CO)

~138–148 ppm
DEPT-135/HSQC: The 4,5-isomer has a CH at C3; the 3,4-isomer has a Quaternary C3.[1]
C4 Resonance Quaternary (C-CO)

~110–120 ppm
Quaternary (C-CO)

~115–125 ppm
Nondiagnostic: Both are quaternary carbons bearing carbonyls.
C5 Resonance Quaternary (C-CO)

~130–140 ppm
Methine (CH)

~128–135 ppm
The "Smoking Gun": In the 4,5-isomer, C5 is quaternary. In the 3,4-isomer, C5 is a CH.
HMBC (

)

protons correlate to Quaternary C5

protons correlate to Methine C5
Connectivity: Strong 3-bond coupling (

) from N-substituent to C5.
Solvent Systems: DMSO- vs. CDCl
  • Recommended: DMSO-

    
     
    
    • Mechanism: Strong Hydrogen bonding stabilizes the amide protons (

      
      ), slowing rotation and often splitting the amide nitrogen protons into two distinct singlets (restricted rotation). This confirms the presence of the primary amide.
      
    • Solubility: High solubility prevents aggregation-induced line broadening common in non-polar solvents.

  • Alternative: CDCl

    
     / TFA 
    
    • Risk: Pyrazole dicarboxamides are often insoluble in pure CDCl

      
      . Adding Trifluoroacetic acid (TFA) solubilizes the compound but protonates the N2 nitrogen, causing significant downfield shifts (~5-10 ppm) on C3/C5, rendering standard reference tables inaccurate.
      

Part 3: Definitive Structural Assignment Workflow

The following logic gate utilizes 2D NMR to self-validate the structure. This protocol assumes an N-substituted pyrazole.

The Logic Pathway (Graphviz Visualization)

G Start Start: Acquire 13C, DEPT-135, HSQC, HMBC Step1 Step 1: Analyze DEPT-135 / HSQC Identify the Ring Carbon (CH) Start->Step1 Decision1 How many Ring CH signals? Step1->Decision1 Result_Zero 0 Ring CH (Tetrasubstituted) Decision1->Result_Zero 0 Result_One 1 Ring CH (Trisubstituted) Decision1->Result_One 1 Step2 Step 2: Locate the Ring CH signal (Typically 128-145 ppm) Result_One->Step2 Step3 Step 3: Check HMBC from N-R Group (N-Methyl or N-Aryl protons) Step2->Step3 Decision2 Does N-R correlate strongly to the Ring CH? Step3->Decision2 Isomer34 YES: Correlation Observed N-R is adjacent to CH (C5) Result: 3,4-Dicarboxamide Decision2->Isomer34 Yes (3J coupling) Isomer45 NO: No Strong Correlation N-R is adjacent to Quaternary C (C5) CH is distal (C3) Result: 4,5-Dicarboxamide Decision2->Isomer45 No (>4J coupling)

Figure 1: Decision tree for distinguishing pyrazole regioisomers using Heteronuclear Multiple Bond Correlation (HMBC).

Part 4: Experimental Protocols

Sample Preparation
  • Mass: Weigh 10–15 mg of the pyrazole derivative.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: If the sample is cloudy, mild heating (40°C) is preferable to adding acid, which alters shifts.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)

To ensure detection of quaternary carbonyl carbons which often have long relaxation times (


):
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Relaxation Delay (D1): 2.0 - 3.0 seconds . (Standard 1.0s is often insufficient for amide carbonyls, leading to low S/N).

  • Spectral Width: 240 ppm (to capture carbonyls >160 ppm).

  • Scans (NS): Minimum 1024 scans for adequate signal-to-noise on quaternary carbons.

HMBC Optimization

For the critical Step 3 in the workflow:

  • Long-range Coupling Constant (

    
    ):  Optimize for 8 Hz .
    
  • Why: Pyrazole ring couplings (

    
    ) are typically 6–10 Hz. Setting the delay for 8 Hz ensures strong cross-peaks between the N-substituent protons and the adjacent C5 carbon.
    

Part 5: Mechanistic Validation

The structural assignment relies on the Three-Bond (


) Rule :
  • In 4,5-dicarboxamide: The N-substituent (e.g., N-CH

    
    ) is 3 bonds away from C5  and C3 . However, C5 is quaternary (bonded to C=O). C3 is a CH.
    
    • HMBC Spectrum: N-CH

      
       shows a cross-peak to a Quaternary  carbon (C5) at ~135 ppm. It does not  show a strong correlation to the protonated carbon (C3) because that is a 4-bond pathway (weak/absent).
      
  • In 3,4-dicarboxamide: The N-substituent is 3 bonds away from C5 and C3 . Here, C5 is a CH.

    • HMBC Spectrum: N-CH

      
       shows a strong cross-peak to a Methine  carbon (C5) at ~130 ppm.
      

References

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Source: New Journal of Chemistry (RSC) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes URL:[Link]

  • 13C NMR Chemical Shifts of N-Unsubstituted and N-Methyl-Pyrazole Derivatives. Source: Magnetic Resonance in Chemistry (via ResearchGate) URL:[Link]

Sources

A Comparative Guide to FTIR Absorption Bands for Amide Groups in 1-methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization. The identification of functional groups through their characteristic vibrational frequencies provides a molecular fingerprint, offering insights into chemical structure and bonding. This guide provides an in-depth analysis of the expected FTIR absorption bands for the amide groups in 1-methyl-1H-pyrazole-4,5-dicarboxamide, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this guide will establish a predicted spectral profile based on established group frequencies and compare it with the well-documented spectra of benchmark amides: Benzamide and N-methylacetamide. This comparative approach allows for a robust understanding of how the electronic environment of the pyrazole ring and the presence of vicinal amide groups are expected to influence the vibrational modes of the amide functionality.

Understanding the Vibrational Language of Amides in FTIR Spectroscopy

The amide functional group (-CONH-) is a cornerstone of peptide and protein chemistry and is present in a vast array of synthetic molecules. Its vibrational signature in an FTIR spectrum is characterized by several distinct absorption bands, primarily the N-H stretching, Amide I, and Amide II bands. The precise frequencies of these bands are sensitive to the molecular environment, including hydrogen bonding, electronic effects of neighboring substituents, and the physical state of the sample.

  • N-H Stretching Vibrations: Primary amides (-CONH2) typically exhibit two N-H stretching bands in the 3500-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. In the solid state, intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers, typically appearing around 3350 and 3180 cm⁻¹[1]. Secondary amides (R-CO-NH-R'), having only one N-H bond, show a single stretching band in a similar region.

  • Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the amide spectrum, appearing in the 1700-1600 cm⁻¹ range. It is primarily associated with the C=O stretching vibration (70-85%)[2]. The frequency of the Amide I band is highly sensitive to hydrogen bonding and the electronic nature of the substituents attached to the carbonyl group and the nitrogen atom. In solid samples, this band is typically observed around 1650 cm⁻¹ for primary amides[1].

  • Amide II Band (N-H Bending and C-N Stretching): Found between 1650 and 1500 cm⁻¹, the Amide II band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations[2]. For primary amides in the solid state, this band is often observed near 1655-1620 cm⁻¹ and can sometimes overlap with the Amide I band[1].

Predicted FTIR Absorption Profile of this compound

This compound features two primary amide groups attached to adjacent carbons of a pyrazole ring. This specific arrangement is expected to influence the FTIR spectrum in several ways:

  • Intramolecular Hydrogen Bonding: The proximity of the two amide groups may facilitate intramolecular hydrogen bonding between the C=O of one amide and the N-H of the other. This would likely lead to a broadening and shifting of the involved N-H and C=O stretching bands.

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic heterocycle. Its electronic influence on the attached amide groups will affect the bond order of the C=O and C-N bonds, thereby shifting their respective vibrational frequencies.

  • Vibrational Coupling: The two adjacent amide groups may exhibit vibrational coupling, potentially leading to splitting or broadening of the Amide I and Amide II bands.

Based on these considerations, the following table outlines the predicted FTIR absorption bands for this compound.

Comparative Analysis with Standard Amides

To contextualize the predicted spectrum of this compound, we will compare its expected absorption bands with the experimental data for two well-characterized amides: Benzamide (a primary aromatic amide) and N-methylacetamide (a simple secondary amide).

Vibrational Mode This compound (Predicted) Benzamide (Experimental, Solid)[3] N-methylacetamide (Experimental, Solid) Comments
N-H Stretch (asymmetric) ~3400-3300 cm⁻¹ (Broad)~3366 cm⁻¹~3300 cm⁻¹ (Broad)The presence of two primary amide groups in the target molecule is expected to result in broad, overlapping N-H stretching bands. Intramolecular H-bonding could lead to a shift to lower wavenumbers compared to a simple primary amide.
N-H Stretch (symmetric) ~3200-3100 cm⁻¹ (Broad)~3170 cm⁻¹Not ApplicableSimilar to the asymmetric stretch, this band is expected to be broad due to hydrogen bonding.
Amide I (C=O Stretch) ~1660-1640 cm⁻¹ (Potentially split or broad)~1656 cm⁻¹~1650 cm⁻¹The electron-donating nature of the pyrazole ring might slightly lower the C=O bond order, shifting the Amide I band to a lower frequency compared to benzamide. Vibrational coupling between the two amide groups could lead to a complex band shape.
Amide II (N-H Bend & C-N Stretch) ~1630-1600 cm⁻¹~1622 cm⁻¹~1565 cm⁻¹The position of the Amide II band is also influenced by the electronic environment and potential coupling effects.
Pyrazole Ring Vibrations ~1550-1400 cm⁻¹Not ApplicableNot ApplicableCharacteristic stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected in this region.
C-H Stretch (Methyl) ~2950-2850 cm⁻¹Not Applicable~2930, 2870 cm⁻¹Stretching vibrations of the N-methyl group.

Table 1: Comparative FTIR Data of Amides.

Experimental Protocol for FTIR Analysis of Solid Amide Samples

To obtain high-quality FTIR spectra of solid amide samples for comparative analysis, the following protocol is recommended. The choice between Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) will depend on the sample amount and desired sample preparation complexity.

4.1. KBr Pellet Method

This traditional method provides high-quality transmission spectra but requires careful sample preparation.

Methodology:

  • Sample Preparation: Dry the amide sample and FTIR-grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture, which has strong IR absorption bands.

  • Grinding: In a clean and dry agate mortar and pestle, grind a small amount of the amide sample (approximately 1-2 mg) with about 100-200 mg of KBr. The mixture should be ground to a fine, uniform powder to minimize light scattering.

  • Pellet Pressing: Transfer the ground mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized.

4.2. Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Methodology:

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, dry crystal in place, collect a background spectrum.

  • Sample Application: Place a small amount of the solid amide sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing: The obtained spectrum is an absorbance spectrum and may require an ATR correction if comparison with transmission spectra is intended.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of an amide sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample & KBr Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis Drying Drying of Sample & KBr Grinding Grinding of Sample with KBr Drying->Grinding Pressing Pressing into a Pellet Grinding->Pressing Background Background Spectrum Acquisition Pressing->Background Sample Sample Spectrum Acquisition Background->Sample Processing Data Processing & Analysis Sample->Processing

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Torii, H. (2004). Structural Dependence of NH Stretch Mode Frequency Shifts in Amide and Peptide Systems. The Journal of Physical Chemistry A, 108(22), 4839-4845. [Link]

  • Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572-8578. [Link]

  • Puranik, P. G., & Venkata Ramiah, K. (1961). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 54(3), 121-127. [Link]

  • Bellamy, L. J., & Williams, R. L. (1957). The N–H stretching frequencies of primary amines. Spectrochimica Acta, 9(1-2), 341-345.
  • Grdadolnik, J. (2002). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. Acta Chimica Slovenica, 49(3), 555-562.
  • Krueger, P. J. (1962). N-H Stretching Frequencies of Amines and Amides. Nature, 194, 1077-1078. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1727-1731. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-methyl-1H-pyrazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

1-methyl-1H-pyrazole-4,5-dicarboxamide is a nitrogen-rich heterocyclic intermediate, often utilized in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical active ingredients.[1][2] While generally chemically stable, its disposal requires strict adherence to protocols that prevent environmental leaching of the pyrazole core, which can be persistent in aquatic environments.

Core Directives:

  • DO NOT dispose of via sanitary sewer or sink drains.[2] The pyrazole ring system is resistant to standard biological wastewater treatment.[2]

  • DO NOT mix with strong oxidizers or nitrating agents in the waste stream to avoid exothermic decomposition.[2]

  • MANDATORY: The primary disposal route is High-Temperature Incineration with NOx scrubbing.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the "Why" behind the safety protocols. This compound is not just an inert powder; it is a functionalized heterocycle.[2]

Physicochemical Properties & Risks
ParameterCharacteristicOperational Implication
Structure Pyrazole ring with two amide groupsHigh nitrogen content; potential for NOx generation during combustion.[1][2]
Stability Hydrolytically stable under neutral conditionsWill not degrade quickly in landfills; must be destroyed thermally.[2]
Toxicity Irritant (Skin/Eye/Respiratory)Dust control is critical during waste transfer.[2]
Reactivity Low (Non-pyrophoric, Non-water reactive)Safe for standard solid waste accumulation containers.[2]

Expert Insight: Unlike simple amides, the pyrazole core imparts biological activity. Many pyrazole-4-carboxamides are designed specifically to inhibit succinate dehydrogenase (SDH) in fungi.[1][2][3] Therefore, treating this waste as "bioactive" is a prudent safety margin, even if the specific LD50 is high.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired reagents, reaction solids, spill cleanup materials.[1]

  • PPE Verification:

    • Nitrile gloves (double-gloved recommended for powder handling).[1][2]

    • Safety goggles (or face shield if handling >100g).[2]

    • N95 or P100 particulate respirator if outside a fume hood.[2]

  • Container Selection:

    • Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1][2]

    • Reasoning: HDPE is resistant to amide permeation and chemically inert.[2]

  • Transfer & Labeling:

    • Transfer solids using a chemically compatible scoop.[2] Avoid generating dust.[2][4][5][6][7]

    • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound."[1][2][8]

    • Hazard Checkbox: "Toxic" and "Irritant."[2]

  • Segregation:

    • Store in the "Solid Organic Waste" satellite accumulation area.[2]

    • CRITICAL: Keep separate from "Oxidizing Solids" (e.g., permanganates, nitrates) to prevent potential energetic reactions during storage.

Protocol B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures or HPLC effluents containing the compound.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent (e.g., DMSO, Methanol, DMF) is compatible with the standard organic waste stream.

    • Note: This compound typically dissolves in polar aprotic solvents.[2][9]

  • Waste Stream Designation:

    • Non-Halogenated Organic Waste: If dissolved in Methanol, Ethanol, or Acetone.

    • Halogenated Organic Waste: If dissolved in Dichloromethane (DCM) or Chloroform.[2]

  • pH Adjustment (If necessary):

    • Ensure the waste solution is between pH 5–9.[2]

    • Causality: Extreme pH can hydrolyze the amide groups to carboxylic acids and release ammonia/amines, pressurizing the waste container.

  • Accumulation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[2]

    • Leave 10% headspace to allow for thermal expansion.[2]

Protocol C: Contaminated Glassware (Triple Rinse)

Applicability: Flasks, vials, and spatulas.[1]

  • Rinse 1: Rinse with a suitable solvent (Acetone or Methanol) to solubilize the residue.[2] Collect rinsate in Liquid Organic Waste .

  • Rinse 2: Repeat solvent rinse.[2] Collect in Liquid Organic Waste .

  • Rinse 3: Final rinse with water.[2][10] Collect in Aqueous Waste (if high concentration suspected) or drain (only if trace residue remains and local regulations permit).[2]

  • Glass Disposal: Defaced/broken glass goes to "Glass Waste"; intact glass can be washed normally after the triple rinse.[2]

Waste Stream Decision Matrix

The following logic flow ensures the material ends up in the correct destruction facility (Incinerator vs. Wastewater Treatment).

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Powder Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Dissolved Container1 Solid Waste Drum (Fiber/Poly) Solid->Container1 SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens Container2 Safety Carboy (Red Label) Halo->Container2 Container3 Safety Carboy (Green/White Label) NonHalo->Container3 Destruction Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Container1->Destruction Container2->Destruction Container3->Destruction Segregate by halogen content to optimize incinerator efficiency. Segregate by halogen content to optimize incinerator efficiency.

Figure 1: Decision matrix for segregating pyrazole-dicarboxamide waste streams to ensure regulatory compliance and optimal incineration efficiency.

Regulatory & Compliance Framework (RCRA)[1][2]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • This specific compound is not typically listed on the EPA "P-List" or "U-List" (unless it is a specific commercial formulation).[1][2]

    • Generator Status: However, it must be characterized by the generator. Due to the potential for aquatic toxicity and the nitrogenous nature, it should be treated as Hazardous Waste under the "Toxic" characteristic if testing confirms, or more commonly, managed as Non-Regulated Chemical Waste that is voluntarily incinerated to meet "Cradle-to-Grave" liability standards.[1]

  • EPA Waste Codes (Typical Assignments):

    • If in Acetone/Methanol: D001 (Ignitable).[2]

    • If in DCM: F002 (Spent Halogenated Solvent).[2]

    • Pure Substance: Label as "Non-RCRA Regulated Organic Solid" (unless internal EHS protocols dictate otherwise).

Why Incineration? Landfilling organic amides is discouraged.[2] Over decades, anaerobic digestion in landfills can theoretically cleave the amide bonds. However, the pyrazole ring is robust. Incineration at >1000°C ensures the complete oxidation of the ring carbon to CO2 and the conversion of fuel-bound nitrogen to N2 (with scrubbers capturing NOx), eliminating long-term environmental liability [1].[1][2]

Emergency Spill Procedures

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[2]

  • Contain: Cover the spill with a damp paper towel to prevent dust generation (do not flood with water).[2]

  • Clean:

    • Sweep up the damp solid into a dustpan.[2]

    • Wipe the surface with soap and water.[2][4][5][10]

    • Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.

  • Report: Log the incident with your facility's EHS officer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1][11]

  • PubChem. (2024).[2] Compound Summary: Pyrazole-4-carboxamide derivatives. National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Hazard Communication Standard (HCS). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.